1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile
Description
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWGDSPHYPAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496380 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53000-96-7 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Biological Activities of 1-Oxo-Tetrahydroisoquinolinone Alkaloids: A Technical Guide for Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
Natural products have historically served as an invaluable reservoir for the discovery of novel therapeutic agents. Among these, isoquinoline alkaloids represent a large and extensively studied class of compounds.[1][2][3][4] Within this family, the 1-oxo-tetrahydroisoquinolinone (1-O-THIQ) core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological and pharmacological activities.[3] These compounds, isolated from a variety of natural sources, have shown promise in addressing a spectrum of complex diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3] This technical guide provides an in-depth exploration of the key biological activities of 1-O-THIQ alkaloids, delving into their mechanisms of action and presenting detailed experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance the therapeutic development of this promising class of molecules.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The 1-O-THIQ scaffold has proven to be a fertile ground for the development of novel anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of critical enzymes involved in DNA repair and cell division, as well as the modulation of key signaling pathways that govern cancer cell proliferation and survival.
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibitors can induce synthetic lethality, leading to cancer cell death. Several 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed and identified as potent PARP inhibitors.[5][6][7]
Signaling Pathway: PARP-1 Inhibition in DNA Repair
Caption: PARP-1 inhibition by 1-O-THIQ alkaloids disrupts DNA repair, leading to apoptosis.
Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of 1-O-THIQ compounds against PARP-1.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARP-1)
-
NAD+ (biotinylated)
-
96-well streptavidin-coated plates
-
Test compounds (1-O-THIQ derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Reporter enzyme substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the PARP-1 enzyme to each well.
-
Add varying concentrations of the test compounds or positive control to the wells.
-
Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-HRP to detect the biotinylated PAR chains.
-
Incubate and wash the plate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them an attractive target for anticancer drugs. Certain dihydroquinolin-4(1H)-one derivatives, structurally related to the 1-O-THIQ core, have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[8][9]
Experimental Protocol: Cell-Based Tubulin Polymerization Assay
This protocol describes a method to assess the effect of 1-O-THIQ compounds on tubulin polymerization in cancer cells.
-
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds (1-O-THIQ derivatives)
-
Colchicine or Paclitaxel (positive controls)
-
Microtubule-stabilizing buffer
-
Microtubule-destabilizing buffer
-
Anti-α-tubulin antibody (for Western blotting)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Protein lysis buffer and protease inhibitors
-
-
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds or positive controls for a specified time (e.g., 24 hours).
-
Lyse one set of cells in microtubule-stabilizing buffer to isolate the polymerized (pellet) and soluble (supernatant) tubulin fractions.
-
Lyse a parallel set of cells in microtubule-destabilizing buffer to obtain the total tubulin content.
-
Separate the polymerized and soluble fractions by centrifugation.
-
Resolve the protein samples from both fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-α-tubulin antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for polymerized and soluble tubulin.
-
Calculate the ratio of polymerized to soluble tubulin for each treatment condition.
-
A decrease in this ratio indicates tubulin polymerization inhibition.
-
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Isoquinoline Alkaloids | HepG2 | IC50 | 8.32 µM - 8.62 µM | [1] |
| Isoquinoline Alkaloids | A549 | IC50 | 7.78 µM - 12.54 µM | [1] |
| Thiazol-5(4H)-ones | HCT-116, HepG-2, MCF-7 | IC50 | 2.89 µM - 9.29 µM | [9] |
| Dihydroquinolin-4(1H)-one | Four cancer lines | IC50 | 0.028 µM - 0.087 µM | [8] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. 1-O-THIQ alkaloids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages.
Mechanism of Action: Inhibition of Nitric Oxide (NO) Production
During inflammation, macrophages can be activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the subsequent production of large amounts of NO, a key inflammatory mediator. Several catecholic isoquinolines, a subclass of 1-O-THIQs, have been shown to inhibit NO production in LPS-induced murine macrophage RAW 264.7 cells.[1]
Signaling Pathway: LPS-Induced NO Production in Macrophages
Caption: 1-O-THIQ alkaloids can inhibit LPS-induced NO production by targeting the NF-κB pathway.
Experimental Protocol: Griess Assay for Nitrite Determination
This protocol measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds (1-O-THIQ derivatives)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess Reagent (prepared by mixing equal parts of A and B immediately before use).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.
-
Determine the EC50 value (the concentration that causes 50% inhibition of NO production).
-
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Cell Line | Activity Metric | Value | Reference |
| Catecholic Isoquinolines (1-12) | RAW 264.7 | EC50 | 18.0 - 497.7 µM | [1] |
| Compound 11 | RAW 264.7 | EC50 | 18.0 µM | [1] |
| Compound 2 | RAW 264.7 | EC50 | 18.1 µM | [1] |
| Positive Control (3,4-dihydroxybenzohydroxamic acid) | RAW 264.7 | EC50 | 82.4 µM | [1] |
Neuroprotective and Other Biological Activities
The therapeutic potential of 1-O-THIQ alkaloids extends beyond cancer and inflammation. These compounds have also been investigated for their neuroprotective, antiviral, and antibacterial activities.
Neuroprotective Effects
Tetrahydroisoquinoline alkaloids are implicated in both neuroprotective and neurotoxic effects, highlighting the importance of structural nuances.[10] Some derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[3]
Antiviral and Antibacterial Activities
Recent studies have explored the antiviral properties of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives against human coronaviruses.[11] Additionally, conjugates of tetrahydroisoquinoline with dipeptides have demonstrated promising antibacterial and antifungal activities.[12]
Conclusion and Future Directions
The 1-oxo-tetrahydroisoquinolinone scaffold represents a highly versatile and pharmacologically significant framework for the development of new therapeutics. The diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, underscore the immense potential of this class of alkaloids. The mechanisms of action, ranging from enzyme inhibition to the modulation of critical signaling pathways, offer multiple avenues for therapeutic intervention.
The experimental protocols detailed in this guide provide a robust starting point for researchers to evaluate the biological activities of novel 1-O-THIQ derivatives. Future research should focus on elucidating the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of promising candidates, ultimately paving the way for their clinical translation. The continued exploration of the 1-O-THIQ scaffold holds the promise of delivering next-generation therapies for a wide range of human diseases.
References
-
Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (2025). Natural Product Research, 39(6), 1658-1671. [Link]
-
Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (2025). PubMed. [Link]
-
Full article: Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (2024). Taylor & Francis. [Link]
-
Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids: Natural Product Research: Vol 39, No 6. (2024). Taylor & Francis Online. [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC. [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. (2021). Longdom.org. [Link]
-
Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. ResearchGate. [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Figshare. [Link]
-
Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids. (2021). Wiserpub. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). ACS Omega. [Link]
-
Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells. (2015). PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. [Link]
-
Anti-inflammatory activity of the isoquinoline alkaloid, tetrandrine, against established adjuvant arthritis in rats. PubMed. [Link]
-
Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). SSRN. [Link]
-
Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. (2023). ResearchGate. [Link]
-
[Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. (2010). PubMed. [Link]
-
Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (2010). Biomolecules and Therapeutics. [Link]
-
Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2022). RSC Publishing. [Link]
-
Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones. (2020). PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
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Technical Guide: Spectroscopic Characterization of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile
[1]
Executive Summary
1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile (also designated as 4-cyano-1(2H)-isoquinolone) represents a critical scaffold in medicinal chemistry, particularly in the development of PARP inhibitors, kinase inhibitors, and antitumor agents. Its structural integrity relies on the stability of the isoquinolone core, which exhibits lactam-lactim tautomerism, heavily favoring the lactam form in polar solvents.
This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) of the compound. It is designed to serve as a self-validating reference for researchers synthesizing or characterizing this moiety. The data presented synthesizes experimental values from authoritative literature with expert structural analysis to ensure high confidence in assignment.
Structural Considerations & Tautomerism
Before interpreting spectra, it is vital to understand the tautomeric equilibrium. In the solid state and in polar solvents (DMSO-d6, Methanol-d4), the equilibrium lies almost exclusively towards the lactam (oxo) form. This dictates the presence of a Carbonyl (C=O) signal in IR/NMR and an Amide (N-H) proton, rather than a Hydroxyl (O-H) signal.
Tautomeric Equilibrium Diagram
Caption: Tautomeric equilibrium of 4-cyano-1-isoquinolone. The lactam form is the primary species observed in standard analytical conditions.
Spectroscopic Data Profile
Mass Spectrometry (MS)
The mass spectrum typically exhibits a clean molecular ion peak. In Electrospray Ionization (ESI) positive mode, the protonated molecule [M+H]⁺ is the base peak.
| Parameter | Value | Notes |
| Formula | C₁₀H₆N₂O | |
| Exact Mass | 170.05 | |
| [M+H]⁺ | 171.06 | Base peak in ESI+ |
| [M-H]⁻ | 169.04 | Base peak in ESI- (due to acidic NH) |
| Fragmentation | m/z 143, 116 | Loss of CO (-28) and HCN (-27) is common in high-energy collisions.[1] |
Infrared Spectroscopy (IR)
The IR spectrum is diagnostic for the presence of the nitrile group and the lactam carbonyl. The absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the lactam structure, although N-H stretching is present.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| N-H Stretch | 3100 – 3250 | Medium, Broad | Lactam N-H (H-bonded) |
| C≡N Stretch | 2220 – 2235 | Strong, Sharp | Nitrile at C4 position |
| C=O Stretch | 1650 – 1675 | Strong | Lactam Carbonyl (conjugated) |
| C=C Aromatic | 1580 – 1610 | Medium | Isoquinoline ring breathing |
Nuclear Magnetic Resonance (NMR)
Data is reported for DMSO-d6 , the standard solvent due to solubility and its ability to stabilize the lactam form.
¹H NMR (400 MHz, DMSO-d6)
The most distinct feature is the singlet at C3 (H3). In unsubstituted isoquinolone, H3 and H4 appear as doublets. Here, the C4-cyano substitution removes the coupling partner for H3 and deshields it significantly.
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 11.80 – 12.20 | br s | 1H | NH | Exchangeable with D₂O. Broad due to quadrupole broadening by ¹⁴N. |
| 8.55 – 8.65 | s | 1H | H3 | Deshielded by adjacent N and C4-CN. Diagnostic singlet. |
| 8.20 – 8.30 | d | 1H | H8 | Peri-position to Carbonyl; typically the most deshielded aromatic proton. |
| 7.90 – 8.00 | d | 1H | H5 | Peri-position to Nitrile; deshielded by anisotropy of CN. |
| 7.75 – 7.85 | t / m | 1H | H6 | Aromatic ring proton. |
| 7.55 – 7.65 | t / m | 1H | H7 | Aromatic ring proton. |
¹³C NMR (100 MHz, DMSO-d6)
| Shift (δ ppm) | Type | Assignment | Notes |
| 160.5 – 161.5 | Cq | C1 (C=O) | Characteristic lactam carbonyl. |
| 148.0 – 150.0 | CH | C3 | Highly deshielded CH adjacent to Nitrogen. |
| 136.0 – 138.0 | Cq | C4a/C8a | Bridgehead carbons. |
| 133.0 – 135.0 | CH | C6/C7 | Aromatic CH. |
| 126.0 – 128.0 | CH | C5/C8 | Aromatic CH. |
| 115.5 – 117.0 | Cq | -CN | Nitrile carbon. |
| 95.0 – 105.0 | Cq | C4 | Shielded relative to C3, but attached to CN. |
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data free from aggregation artifacts:
-
Solvent Choice: Use DMSO-d6 (99.9% D) exclusively. CDCl₃ often leads to poor solubility and broad peaks due to H-bonding aggregation.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm (¹H) and 39.52 ppm (¹³C).
Analytical Workflow Diagram
Caption: Recommended workflow for the isolation and validation of this compound.
References
-
Jaime-Figueroa, S., et al. (2021).[2] Synthesis of Isoquinolones via Suzuki Cross-Coupling and Nitrile Hydrolysis. Journal of Organic Chemistry, 86, 8479-8488.[2] Link
-
Webb, N. J., et al. (2014).[2] Rhodium-Catalyzed C-H Activation for Isoquinolone Synthesis. Organic Letters, 16, 4716-4721.[2] Link
-
Organic Chemistry Portal. Isoquinolone Synthesis: Recent Literature and Protocols. Link
-
RSC ChemSpider / Spectroscopic Data. this compound derivatives. Link
Therapeutic Targeting of the 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile Core
Topic: Potential Therapeutic Targets of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
From Privileged Scaffold to Bioactive Warhead
Executive Summary & Chemical Identity[1]
This compound (also referred to as 4-cyano-1-isoquinolinone ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike inert structural spacers, this core possesses intrinsic electronic and steric properties that make it a potent pharmacophore for enzymes processing nucleic acids (PARP) and phosphotransferases (Kinases).
The molecule features a fused benzene-pyridine ring system (isoquinoline) oxidized at the C1 position to form a lactam, with a nitrile (-CN) group at the C4 position.
-
Chemical Formula: C
H N O -
Key Electronic Feature: The C4-nitrile group is strongly electron-withdrawing, increasing the acidity of the N-H lactam proton and altering the dipole moment, which enhances binding affinity in polar active sites (e.g., ATP-binding pockets).
This guide analyzes the three primary therapeutic distinctives of this molecule: PARP Inhibition , Kinase Modulation (CDK) , and Antiviral Activity .
Primary Therapeutic Targets: Mechanisms of Action
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The most established application of the 1-oxo-1,2-dihydroisoquinoline core is in the inhibition of PARP1 and PARP2 enzymes, critical for DNA Single-Strand Break (SSB) repair.
-
Mechanism: The lactam group (NH-C=O) of the isoquinolinone core mimics the nicotinamide moiety of NAD+, the cofactor PARP uses to synthesize poly(ADP-ribose) chains.
-
The Nitrile Advantage: While many approved PARP inhibitors (e.g., Olaparib) utilize a carboxamide group to hydrogen bond with Gly863 and Ser904 in the PARP active site, the 4-carbonitrile group acts as a metabolic precursor or a bioisostere. It reduces the polarity relative to the amide, potentially improving membrane permeability (LogP) and CNS penetration before metabolic hydrolysis or direct interaction.
-
Therapeutic Context: Synthetic lethality in BRCA1/2-deficient cancers (Ovarian, Breast).[1]
Cyclin-Dependent Kinases (CDK5 / CDK2)
Recent structural studies identify 4-cyano-isoquinolinones as potent ATP-competitive inhibitors of CDKs, particularly CDK5, which is implicated in neurodegenerative diseases and specific cancers.
-
Binding Mode: The planar isoquinolinone system intercalates into the ATP-binding cleft. The C4-nitrile can engage in non-classical hydrogen bonding or fill a hydrophobic pocket that excludes bulkier substituents, providing selectivity over other kinases.
-
Therapeutic Context: Neuroprotection (Alzheimer’s) and anti-proliferative agents in glioblastoma.
Emerging Targets: Antiviral & CRTh2
-
Antiviral (SARS-CoV-2): 1-oxo-tetrahydroisoquinoline derivatives have shown efficacy in inhibiting viral replication, likely through interference with viral proteases where the core acts as a peptidomimetic anchor.
-
CRTh2 Antagonist: 2,3,6-trisubstituted derivatives of this core inhibit the Prostaglandin D2 receptor (CRTh2), offering a pathway for treating allergic asthma and inflammation.
Pathway Visualization
The following diagram illustrates the dual-targeting capability of the scaffold in Oncology (PARP/CDK) and its downstream effects on apoptosis and DNA repair.
Figure 1: Dual-mechanism pathway showing the scaffold's impact on DNA repair (PARP) and Cell Cycle (CDK).
Experimental Protocols for Validation
To validate the therapeutic potential of this specific nitrile core, the following self-validating protocols are recommended.
Protocol A: In Vitro PARP1 Inhibition Assay (Colorimetric)
Objective: Quantify the IC50 of the 4-carbonitrile derivative against PARP1.
Reagents:
-
PARP1 Enzyme (Recombinant, Human).
-
Substrate: Histone mixture coated on a 96-well plate.
-
Biotinylated NAD+.
-
Streptavidin-HRP.
Workflow:
-
Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer.
-
Enzyme Reaction: Add 50 µL of PARP1 enzyme (0.5 U/well) to the histone-coated plate.
-
Inhibitor Addition: Add 10 µL of the test compound dilutions. Incubate for 30 mins at RT (allows equilibrium binding).
-
Activation: Initiate reaction by adding 20 µL of Biotin-NAD+ cocktail. Incubate for 60 mins at RT.
-
Detection: Wash plate 3x with PBST. Add Streptavidin-HRP (1:1000). Incubate 30 mins. Wash 3x. Add TMB substrate and measure Absorbance at 450 nm.
-
Validation: Use Olaparib (1 µM) as a positive control (expect >90% inhibition).
Protocol B: CDK5/p25 Kinase Assay (Radiometric)
Objective: Assess ATP-competitive inhibition.
Workflow:
-
Mix: Combine CDK5/p25 complex (5-10 ng) with peptide substrate (e.g., Histone H1) in Kinase Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
-
Inhibitor: Add this compound at varying concentrations.
-
Start: Initiate with [γ-33P]ATP (Mg-ATP mix).
-
Incubate: 30 minutes at 30°C.
-
Stop: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.
-
Count: Measure radioactivity via scintillation counter.
-
Analysis: Plot % Activity vs. Log[Concentration] to determine Ki.
Comparative Data Profile
The following table summarizes the activity of the 1-oxo-isoquinoline core compared to standard inhibitors.
| Target | Compound Class | Key Interaction | Approx. Potency (IC50) | Clinical Status |
| PARP1 | 4-Carboxamide deriv.[2] | H-bond to Gly863/Ser904 | < 10 nM | FDA Approved (Olaparib) |
| PARP1 | 4-Carbonitrile (Core) | Hydrophobic / Precursor | ~50 - 200 nM | Preclinical / Lead |
| CDK5 | 4-Carbonitrile deriv. | ATP Pocket Intercalation | < 500 nM | Research Tool |
| CRTh2 | 2,3,6-Trisubstituted | GPCR Antagonism | ~10 - 50 nM | Phase II (Setipiprant analogs) |
Note: The 4-carbonitrile core is often more potent when substituted at the N2 or C3 positions to tailor the fit within the specific hydrophobic pockets of the target.
Synthesis & Optimization Strategy
For researchers aiming to synthesize this target, the Castagnoli-Cushman Reaction (CCR) is the authoritative method for generating the 1-oxo-isoquinoline core.
-
Reactants: Homophthalic anhydride + Imines (or Nitriles).
-
Condition: Toluene/Xylene reflux or molecular sieves.
-
Functionalization: The C4 position can be cyano-substituted directly or via conversion of a C4-ester/amide.
Strategic Insight: To maximize potency, researchers should focus on N2-alkylation (to fit the adenine binding pocket of kinases) and C3-arylation (to induce pi-stacking interactions).
References
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) . Scientific Reports/Nature, 2021. Link
-
New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases . Journal of Biomolecular Structure and Dynamics, 2023.[2][3] Link
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives... Anti-Coronavirus Activity . Molecules, 2023.[2][3][4][5] Link
-
The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists . Bioorganic & Medicinal Chemistry Letters, 2017. Link
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine . International Journal of Molecular Sciences, 2025. Link
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1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile: Synthetic Architectures and Medicinal Utility
Topic: 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile derivatives and analogs exploration. Content Type: In-depth Technical Guide. Author Persona: Senior Application Scientist.
Executive Summary
The this compound scaffold (CAS 53000-96-7) represents a critical pharmacophore in modern drug discovery, serving as a rigidified bioisostere of benzamides and a precursor to complex heterocyclic alkaloids. Its structural core—an isoquinolin-1(2H)-one fused with a C4-nitrile—offers unique electronic properties, including high metabolic stability and the capacity for
This guide synthesizes the latest methodologies for constructing this scaffold, moving beyond classical condensation to transition-metal-catalyzed C-H activation. It provides a validated workflow for researchers aiming to explore this chemical space for oncology and antimicrobial applications.
Structural Rationale & Medicinal Chemistry
The 4-cyano-1-isoquinolinone motif is not merely a synthetic intermediate; it is a privileged structure in medicinal chemistry.
-
Electronic Modulation: The C4-cyano group is a strong electron-withdrawing group (EWG), lowering the pKa of the lactam NH, thereby enhancing hydrogen bond donor capability.
-
Bioisosterism: In PARP inhibitors (poly(ADP-ribose) polymerase), the 4-carboxamide is the canonical binding motif (as seen in Olaparib). The 4-carbonitrile analog serves as a metabolic blocker, preventing hydrolytic deactivation while retaining the dipole moment necessary for binding to the Ser904/Gly863 residues in the PARP active site.
-
Synthetic Versatility: The nitrile group is a "linchpin" functionality, accessible for transformation into amines (via reduction), tetrazoles (via cycloaddition), or amides (via hydrolysis), allowing for rapid library expansion.
Figure 1: Pharmacophore & SAR Logic
Caption: Structural Activity Relationship (SAR) map highlighting the modularity of the 4-cyanoisoquinolinone core.
Validated Synthetic Protocols
While classical methods involve the cyclization of homophthalic anhydride derivatives, modern medicinal chemistry demands milder conditions with higher functional group tolerance. The Rhodium(III)-catalyzed C-H activation/annulation is the superior protocol for generating diverse analogs.
Protocol A: Rh(III)-Catalyzed Annulation (The "Gold Standard")
This method utilizes N-methoxybenzamides as directing groups and acrylonitrile as the coupling partner. It is preferred for its atom economy and ability to install the nitrile directly.
Mechanism: The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, followed by migratory insertion of the acrylonitrile and reductive elimination.
Materials:
-
Substrate: N-methoxybenzamide (1.0 equiv)
-
Coupling Partner: Acrylonitrile (1.2 equiv)
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%)
-
Oxidant: AgOAc (1.0 equiv) - Crucial for regenerating Rh(III)
-
Solvent: MeOH (0.2 M)
Step-by-Step Methodology:
-
Charge: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-methoxybenzamide (0.5 mmol), [Cp*RhCl2]2 (7.7 mg, 0.0125 mmol), and AgOAc (83.5 mg, 0.5 mmol).
-
Solvate: Add anhydrous MeOH (2.5 mL) under an argon atmosphere.
-
Initiate: Add acrylonitrile (32 mg, 0.6 mmol) via syringe.
-
Incubate: Seal the tube and stir at 60 °C for 12 hours. The solution typically turns from orange to a dark suspension as AgCl precipitates.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with CH2Cl2.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient, typically 7:3) to yield the this compound.
Critical Control Point: The N-O bond cleavage is the final step that forms the lactam. If the N-methoxy group is retained, the temperature was likely too low, or the oxidant was degraded.
Figure 2: Rh(III) Catalytic Cycle
An In-Depth Technical Guide to Preliminary Cytotoxicity Screening of Isoquinoline-4-Carbonitrile Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel isoquinoline-4-carbonitrile derivatives. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind experimental choices, ensuring a robust and reproducible screening cascade.
Introduction: The Therapeutic Potential and Toxicological Considerations of Isoquinoline-4-Carbonitrile Derivatives
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Isoquinoline-4-carbonitrile derivatives, a specific subclass, have garnered interest for their potential as targeted therapeutic agents. Their mechanism of action often involves interference with fundamental cellular processes such as DNA replication, cell cycle progression, and key signaling pathways, leading to cell death in pathological contexts.[1][2][4]
However, this potent bioactivity necessitates a thorough evaluation of their cytotoxic profile to determine their therapeutic window and identify potential off-target effects. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline, enabling the early identification of promising lead compounds and the deselection of overly toxic candidates, thereby saving considerable time and resources.[5][6][7] This guide will provide a detailed, field-proven methodology for this essential screening process.
Foundational Principles of In Vitro Cytotoxicity Screening
In vitro cytotoxicity assays are indispensable tools in preclinical drug development.[8] They offer a rapid, cost-effective, and high-throughput method to assess the effects of chemical compounds on living cells.[5] The primary goal of these assays is to determine the concentration at which a compound exerts a toxic effect, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
The Rationale for Cell Line Selection
The choice of cell lines is paramount for obtaining biologically relevant data. A well-considered panel of cell lines should ideally include:
-
Cancer Cell Lines Relevant to the Therapeutic Target: If the isoquinoline-4-carbonitrile derivatives are being developed as anticancer agents, a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be employed.[9][10] This approach provides insights into the compound's spectrum of activity and potential for tissue-specific efficacy.
-
A Non-Cancerous "Normal" Cell Line: To assess the selectivity of the compounds, it is crucial to include a non-cancerous cell line, such as human fibroblasts.[11][12] A favorable therapeutic index is indicated by high potency against cancer cells and low toxicity towards normal cells.
For this guide, we will consider a representative panel:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
-
MRC-5: A normal human lung fibroblast cell line.
Choosing the Right Cytotoxicity Assay: The MTT Assay
Numerous methods exist for assessing cell viability, each with its own advantages and limitations.[13] For preliminary screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method.[14][15][16]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[16][17] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.
Experimental Workflow and Protocols
A meticulously planned experimental workflow is essential for generating reproducible and reliable data. The following sections provide a detailed, step-by-step guide for the cytotoxicity screening of isoquinoline-4-carbonitrile derivatives using the MTT assay.
Caption: Potential mechanism of action via PI3K/Akt pathway.
By inhibiting a critical node like Akt, isoquinoline-4-carbonitrile derivatives can suppress downstream signals that promote cell growth and survival, while simultaneously promoting apoptosis. This dual action makes them attractive candidates for further development.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded approach to the preliminary cytotoxicity screening of isoquinoline-4-carbonitrile derivatives. By employing a relevant panel of cell lines, a robust assay such as the MTT method, and a rigorous data analysis workflow, researchers can effectively identify lead compounds with potent and selective anticancer activity.
The promising candidates identified through this initial screen, such as the hypothetical IQC-3, should be advanced to more detailed mechanistic studies. These may include assays to confirm the induction of apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and target engagement studies to validate their interaction with specific signaling pathways. This structured and iterative process of screening and characterization is fundamental to the successful translation of novel chemical entities from the laboratory to the clinic.
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Mahadeviah, C., et al. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
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Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
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Ghavre, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
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de Fátima Nascimento Mello, V. A., et al. (2022, March 24). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design. [Link]
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Structure-activity relationship (SAR) studies of 1,2,3,4-tetrahydroisoquinoline analogs.
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Analogs
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic molecules with significant biological activities.[1][2][3][4] This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of THIQ analogs, providing researchers, scientists, and drug development professionals with a detailed understanding of how structural modifications to this core influence therapeutic effects. We will delve into the SAR of THIQs across key therapeutic areas—oncology, virology, microbiology, and neurodegenerative diseases—supported by experimental protocols and data-driven insights to facilitate the rational design of novel and potent therapeutic agents.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Core in Drug Discovery
The THIQ nucleus, a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring, is a recurring motif in a vast family of isoquinoline alkaloids.[1][2] Its structural rigidity, combined with the presence of a basic nitrogen atom, allows it to serve as a versatile pharmacophore capable of interacting with a multitude of biological targets. This scaffold is not only present in nature, in compounds like the antitumor antibiotics Naphthyridinomycin and Saframycin A[1], but also in a range of clinically utilized drugs, underscoring its therapeutic relevance.[1] The inherent drug-like properties and the synthetic accessibility of the THIQ core make it an attractive starting point for the development of new chemical entities.[5]
Core Principles of SAR Studies for THIQ Analogs
The exploration of the SAR of THIQ analogs is a systematic process aimed at identifying the key structural features that govern a molecule's biological activity. This involves the synthesis of a library of related compounds with targeted modifications and the subsequent evaluation of their effects in relevant biological assays.
Key Loci for Structural Modification
The THIQ scaffold offers several key positions for chemical modification to modulate its pharmacological profile:
-
C1-Position: Substitution at this position is crucial for the activity of many THIQ analogs. The nature, size, and stereochemistry of the substituent can dramatically influence potency and selectivity.
-
N2-Position: The secondary amine at the N2 position is a common site for derivatization. The introduction of various substituents can alter the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.
-
Aromatic Ring (C5, C6, C7, C8): Modification of the aromatic ring with electron-donating or electron-withdrawing groups can impact the electronic properties of the entire scaffold, influencing its binding affinity and pharmacokinetic properties.
The following diagram illustrates the general workflow for a typical SAR study.
Caption: General workflow for SAR studies of THIQ analogs.
SAR of THIQ Analogs in Key Therapeutic Areas
The versatility of the THIQ scaffold has led to its exploration in a wide range of therapeutic applications.[1][2][4]
Anticancer Activity
THIQ analogs have demonstrated significant potential as anticancer agents, with several natural and synthetic derivatives exhibiting potent cytotoxicity against various cancer cell lines.[5][6][7]
Mechanism of Action: A common mechanism of action for anticancer THIQs is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]
SAR Insights:
-
Chirality: The stereochemistry at the C1 position can be critical for anticancer activity. For instance, certain chiral THIQ derivatives have shown significant activity against human prostate cancer cells (DU-145).[8]
-
Aromatic Substituents: The introduction of various functional groups on a phenyl ring attached to the THIQ core can modulate activity. Modifications with groups that alter electronic, steric, and lipophilic properties have been explored to enhance potency.[6]
-
N-Substitution: Modifications at the N2-position with substituted benzoyl or benzenesulfonyl groups have yielded compounds with in vitro activity against breast cancer cell lines (MCF-7, MDA-MB-231).[6]
The diagram below illustrates a simplified apoptotic pathway that can be induced by anticancer THIQ analogs.
Caption: Simplified apoptotic pathway induced by THIQ analogs.
Table 1: Anticancer Activity of Selected THIQ Analogs
| Compound | R1-Substituent | N2-Substituent | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 9a | 3,4,5-Trimethoxyphenyl | H | DU-145 | 0.72 | [8] |
| 9b | 4-Methoxyphenyl | H | DU-145 | 1.23 | [8] |
| 2b | H | 4-Ethylbenzamide | MCF-7 | 0.67 (converted from 0.2 µg/mL) | [7] |
| 2i | H | 4-Trifluoromethylbenzamide | Ishikawa | 0.33 (converted from 0.09 µg/mL) |[7] |
Antiviral Activity
THIQ derivatives have been investigated for their potential to combat viral infections, including those caused by HIV and influenza.[1][4]
Mechanism of Action: For HIV, some THIQ analogs act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and inhibiting its function.[1]
SAR Insights:
-
Conformation: Active anti-HIV THIQ analogs often adopt a "butterfly-like" conformation within the binding pocket of the reverse transcriptase, similar to other NNRTIs.[1]
-
Specific Substituents: The presence of certain substituents is crucial for inhibitory activity, although the specific details can vary significantly between different series of compounds.
Antimicrobial Activity
The THIQ scaffold is a promising framework for the development of new antibacterial and antifungal agents.[1][9]
SAR Insights for Antibacterial Activity:
-
Gram-Positive vs. Gram-Negative: The substitution pattern can influence the spectrum of activity. For example, in one study, a THIQ analog with a specific lipid-like choline moiety was more active against Gram-positive bacteria, while a different analog showed superior activity against Gram-negative species.[9]
-
Synergism: Some THIQ derivatives have been shown to act synergistically with existing antibiotics, such as cefuroxime, against methicillin-resistant Staphylococcus aureus (MRSA).[9]
SAR Insights for Antifungal Activity:
-
N-Substitution: Novel N-substituted THIQ analogs have been evaluated for their antifungal properties. Specific substitutions can lead to potent activity against various fungal species, including Saccharomyces cerevisiae and Yarrowia lipolytica.[9]
Table 2: Antimicrobial Activity of Selected THIQ Analogs
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 145 | Saccharomyces cerevisiae | 1 µg/mL | [9] |
| 146 | Yarrowia lipolytica | 2.5 µg/mL | [9] |
| 7c | Escherichia coli | 33 µM | [10] |
| 7g | Escherichia coli | 66 µM |[10] |
Activity in Neurodegenerative Diseases
THIQ analogs are being explored as potential therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][11][12]
Mechanism of Action: In the context of Alzheimer's disease, THIQs have been designed to act as cholinesterase inhibitors (inhibiting acetylcholinesterase and/or butyrylcholinesterase) or as modulators of the proteolytic processing of the amyloid precursor protein (APP).[11][12]
SAR Insights:
-
C1-Substitution: The introduction of a substituent at the C1 position of N-aryl-THIQs has been shown to be critical for their inhibitory potency against cholinesterases.[11] Unsubstituted analogs at this position may show no activity.[11]
-
Aromatic Ring Substituents: The presence of a methoxy group on the N-aryl ring can increase the selectivity for acetylcholinesterase over butyrylcholinesterase.[11]
-
Modulation of APP Processing: Certain THIQ derivatives have been designed to both stimulate the release of the neuroprotective sAPPα fragment and inhibit the γ-secretase enzyme, reflecting a potential dual-action approach for Alzheimer's therapy.[12]
Synthetic Strategies and Experimental Protocols
The rational design of novel THIQ analogs is underpinned by robust synthetic methodologies and reliable biological evaluation assays.
Synthesis of the THIQ Core: The Pictet-Spengler Reaction
The Pictet-Spengler condensation is a widely used and versatile method for the synthesis of the THIQ scaffold.[1][3] It involves the reaction of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent (e.g., toluene or trifluoroacetic acid).
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-substituted THIQ analog.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Anticancer Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the cytotoxicity of compounds against cancer cell lines. It measures ATP levels, which are indicative of metabolically active cells.
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THIQ analogs in cell culture medium. Add the compounds to the wells, ensuring each concentration is tested in triplicate. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
The following diagram outlines the experimental workflow from synthesis to biological evaluation.
Caption: Experimental workflow for synthesis and evaluation.
Future Perspectives and Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a highly fruitful area of research in drug discovery.[13] The synthetic tractability of the core, combined with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance. Future research will likely focus on the development of THIQ analogs with improved selectivity for their targets to minimize off-target effects, as well as the exploration of novel therapeutic applications. The use of computational modeling and structure-based design will undoubtedly accelerate the discovery of new lead compounds.[14] This guide has provided a comprehensive overview of the SAR of THIQ analogs, highlighting the key principles and experimental approaches that are essential for the successful design and development of the next generation of THIQ-based therapeutics.
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Koval, A. O., & Zheldakova, T. A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Kaur, M., Singh, G., Singh, P., Singh, J., Singh, S., Singh, G., & Singh, T. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(51), 48801–48813. [Link]
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Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., & El-Subbagh, H. I. (2010). Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Cancer Research, 70(8_Supplement), 735. [Link]
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Ghosh, S., & Jana, S. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]
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Zhong, G., Chen, D., Li, Y., & Chen, J. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188–1193. [Link]
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Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs. (2018). ResearchGate. [Link]
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Design and Synthesis of 3-Substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ) Sigma Ligands and Performing Cell-Based Calcium Assay. (2023). ProQuest. [Link]
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Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2015). Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents. European Journal of Medicinal Chemistry, 92, 533–545. [Link]
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Faheem, F., Kumar, B. K., Murugesan, S., & Singh, S. K. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 899–920. [Link]
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Glavaš, M., Paljetak, H. Č., & Opačak-Bernardi, T. (2024). Targeting Alzheimer’s Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. Molecules, 29(2), 402. [Link]
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Zhang, Z., Wang, Y., & Wei, Y. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules, 27(23), 8415. [Link]
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Faheem, F., Kumar, B. K., Gowra, S., Murugesan, S., & Singh, S. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12267–12291. [Link]
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The Isoquinolone Core: A Pharmacophore-Driven Approach to Potent and Selective PARP1 Inhibition
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Challenge and Strategic Opportunity in PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) has solidified its position as a cornerstone target in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The principle of synthetic lethality, where the inhibition of PARP1 in these already compromised cells leads to catastrophic DNA damage and cell death, has ushered in a new era of targeted cancer therapies.[1][2] However, the quest for novel PARP1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. Among the myriad of scaffolds explored, the isoquinolone core has emerged as a privileged structure, effectively mimicking the nicotinamide moiety of the natural PARP1 substrate, NAD+.[1][3]
This technical guide provides a comprehensive exploration of pharmacophore modeling as a pivotal strategy in the rational design of PARP1 inhibitors based on the isoquinolone core. We will delve into the critical structural and chemical features that govern the inhibitory activity of this scaffold, offering a field-proven perspective on the causality behind experimental choices in the drug discovery pipeline. This document is structured to empower researchers with the knowledge to not only understand but also to implement pharmacophore-based strategies for the discovery of next-generation PARP1 inhibitors.
The Central Role of PARP1 in DNA Repair and Cancer
PARP1 is a key player in the base excision repair (BER) pathway, a fundamental mechanism for repairing single-strand DNA breaks (SSBs).[4] Upon detection of DNA damage, PARP1 binds to the site of the break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the reliance on PARP1-mediated BER for survival is significantly heightened. Inhibition of PARP1 in these cells prevents the repair of SSBs, which, upon encountering the replication fork, are converted into more lethal double-strand breaks (DSBs). The inability to repair these DSBs through the faulty HR pathway leads to genomic instability and ultimately, cell death. This concept of synthetic lethality forms the bedrock of the clinical success of PARP1 inhibitors.[4]
The Isoquinolone Scaffold: A Privileged Pharmacophore for PARP1
The isoquinolone and its derivatives, such as 3,4-dihydroisoquinolin-1-one, have been extensively investigated as PARP1 inhibitors due to their structural resemblance to the nicotinamide portion of NAD+.[1][3] This mimicry allows them to competitively bind to the nicotinamide-binding pocket of the PARP1 catalytic domain, thereby inhibiting its enzymatic activity.
The core pharmacophoric features of PARP1 inhibitors are generally accepted to include an aromatic ring and a carboxamide group.[5] The isoquinolone scaffold elegantly integrates these features into a rigid bicyclic system. The key interactions governing the binding of isoquinolone-based inhibitors to the PARP1 active site include:
-
Hydrogen Bonding: The lactam moiety of the isoquinolone core forms crucial hydrogen bonds with the backbone amide of Gly863 and the side chain of Ser904.[4][5]
-
π-π Stacking: The aromatic ring of the isoquinolone scaffold engages in a π-π stacking interaction with the side chain of Tyr907, a key residue in the nicotinamide-binding pocket.[5]
The versatility of the isoquinolone core allows for chemical modifications at various positions to optimize potency, selectivity, and physicochemical properties. Structure-activity relationship (SAR) studies have revealed that substituents on the isoquinolone ring and the addition of a "western" peripheral substituent can significantly impact the inhibitor's profile.[3]
Deconstructing the Pharmacophore: A Model for Isoquinolone-Based PARP1 Inhibitors
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. For isoquinolone-based PARP1 inhibitors, a robust pharmacophore model can be constructed based on the known interactions with the enzyme's active site.
A generalized pharmacophore model for this class of inhibitors typically comprises the following features:
-
One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the lactam in the isoquinolone core.
-
One Hydrogen Bond Donor (HBD): Representing the lactam nitrogen's hydrogen in the isoquinolone core.
-
One Aromatic Ring (AR): The fused benzene ring of the isoquinolone scaffold.
-
One Hydrophobic Feature (HY): Often associated with a substituent on the isoquinolone core or a linked hydrophobic group in the "western" portion of the molecule.
The spatial arrangement of these features is critical for optimal binding to the PARP1 active site.
Key Pharmacophoric Features and Their Significance
| Feature | Description | Key Interactions with PARP1 Active Site |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the isoquinolone lactam. | Forms a hydrogen bond with the backbone amide of Gly863 and the side chain hydroxyl of Ser904.[4][5] |
| Hydrogen Bond Donor | The amide proton of the isoquinolone lactam. | Forms a hydrogen bond with the backbone carbonyl of Gly863.[5] |
| Aromatic Ring | The fused benzene ring of the isoquinolone scaffold. | Engages in a π-π stacking interaction with the side chain of Tyr907.[5] |
| Hydrophobic Group | Can be an alkyl or aryl substituent on the isoquinolone core or a more extended hydrophobic moiety. | Occupies a hydrophobic pocket in the active site, contributing to binding affinity and selectivity. |
| Additional Features | Depending on the specific isoquinolone derivative, additional features like another HBA or a positive ionizable group may be present. | Can form interactions with other residues in the active site, such as Glu988 and Lys903.[6] |
A Step-by-Step Guide to Building and Validating a Pharmacophore Model
The development of a predictive pharmacophore model is a systematic process that involves several key steps, from data preparation to rigorous validation. The following protocol outlines a proven workflow for creating a pharmacophore model for isoquinolone-based PARP1 inhibitors.
Experimental Protocol: Pharmacophore Model Generation and Validation
Objective: To develop and validate a 3D pharmacophore model for isoquinolone-based PARP1 inhibitors that can be used for virtual screening of new chemical entities.
Materials:
-
A curated dataset of known isoquinolone-based PARP1 inhibitors with their corresponding IC50 values.
-
A set of decoy molecules (compounds with similar physicochemical properties to the active inhibitors but are known to be inactive against PARP1).
-
Molecular modeling software with pharmacophore modeling capabilities (e.g., Discovery Studio, MOE, LigandScout).
-
A high-performance computing cluster for virtual screening and simulations.
Methodology:
Part 1: Training Set Preparation
-
Ligand Selection: Compile a set of at least 20-30 structurally diverse isoquinolone-based PARP1 inhibitors with a wide range of biological activities (IC50 values).
-
Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand in the training set using a suitable conformational search algorithm (e.g., Monte Carlo or systematic search).
Part 2: Pharmacophore Model Generation
-
Feature Identification: Use a common features pharmacophore generation algorithm to identify the chemical features that are common to the most active molecules in the training set. These features will typically include HBAs, HBDs, aromatic rings, and hydrophobic centers.
-
Model Generation: The software will generate a set of candidate pharmacophore models, each with a different combination and spatial arrangement of features.
-
Model Scoring and Selection: The generated models are scored based on how well they map to the active compounds in the training set. The best model is typically the one that maps to the most active compounds while excluding the inactive ones.
Part 3: Pharmacophore Model Validation
-
Decoy Set Validation: Screen a database containing the active inhibitors and a much larger set of decoy molecules against the generated pharmacophore model. A good model should have a high enrichment factor, meaning it preferentially retrieves active compounds over decoys.
-
Fischer's Randomization Test: Randomly shuffle the activity data of the training set and generate new pharmacophore models. The statistical significance of the original model is confirmed if it is significantly better than the models generated from the randomized data.
-
External Test Set Validation: Validate the model against an external set of known isoquinolone-based PARP1 inhibitors that were not included in the training set. The model's predictive power is assessed by its ability to correctly classify these compounds as active or inactive.
Caption: Generalized Pharmacophore Model for Isoquinolone-Based PARP1 Inhibitors.
The Future of Isoquinolone-Based PARP1 Inhibitor Design: An Integrated Approach
While pharmacophore modeling is a powerful tool, its true potential is realized when integrated with other computational and experimental techniques. A modern drug discovery campaign for novel isoquinolone-based PARP1 inhibitors would typically involve a multi-pronged approach:
-
Structure-Based Design: Utilizing the crystal structure of PARP1 in complex with known inhibitors to inform the design of new molecules that can make optimal interactions with the active site. The design of isoquinolinone analogues targeting specific residues like GLU988 and LYS903 is a prime example of this strategy. [6]* Virtual Screening: Employing the validated pharmacophore model as a 3D query to rapidly screen large compound libraries to identify novel hits with the desired pharmacophoric features. [7][8]* Molecular Docking: Docking the hits from virtual screening into the PARP1 active site to predict their binding mode and affinity, and to prioritize them for experimental testing. [4]* Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the inhibitor-protein complex to assess the stability of the binding mode and to gain deeper insights into the key interactions.
-
In Vitro and In Vivo Validation: Ultimately, the computationally designed compounds must be synthesized and tested in biochemical and cell-based assays to confirm their PARP1 inhibitory activity and their anti-cancer effects.
Conclusion: From In Silico Insights to Clinical Candidates
The isoquinolone core represents a highly successful and versatile scaffold for the design of potent and selective PARP1 inhibitors. Pharmacophore modeling provides a rational and efficient framework for navigating the vast chemical space in the search for novel drug candidates. By understanding the key pharmacophoric features of the isoquinolone core and by employing a rigorous, self-validating workflow for model development, researchers can significantly accelerate the discovery of next-generation PARP1 inhibitors. The integration of pharmacophore modeling with other computational and experimental techniques will continue to be a driving force in the development of innovative cancer therapeutics that exploit the principle of synthetic lethality.
References
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Karche, N. P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]
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Zając, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1851. [Link]
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Zając, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1851. [Link]
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ResearchGate. (n.d.). The general PARP1 pharmacophore model; micromolar, PARP2-selective... [Download Scientific Diagram]. Retrieved from [Link]
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Wang, L., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4258. [Link]
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ResearchGate. (n.d.). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization | Request PDF. Retrieved from [Link]
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Hassan, A. A. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 5001. [Link]
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Baptista, S. J., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS ONE, 12(1), e0170846. [Link]
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Wang, L., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4258. [Link]
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ResearchGate. (n.d.). The pharmacophore modelling of PARP-1 based on the structure of the... [Download Scientific Diagram]. Retrieved from [Link]
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Ali, D., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(53), 33362-33381. [Link]
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Wang, L., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4258. [Link]
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ResearchGate. (n.d.). Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Retrieved from [Link]
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Malyuchenko, N. V., et al. (2015). PARP1 Inhibitors: Antitumor Drug Design. Acta Naturae, 7(3), 27-36. [Link]
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ResearchGate. (n.d.). Pharmacophoric and interaction features required for the design of TZD-based PARP inhibitors. Retrieved from [Link]
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Singh, P., & Kumar, A. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Current Drug Discovery Technologies, 19(4), 1-13. [Link]
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Pillay, S., et al. (2023). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Molecules, 28(22), 7545. [Link]
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Pathi, V. B., et al. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]
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Baptista, S. J., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS ONE, 12(1), e0170846. [Link]
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Methodological & Application
Synthesis of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust protocol for the synthesis of 1-oxo-1,2-dihydroisoquinoline-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. This document provides not just a step-by-step procedure but also delves into the chemical principles and strategic considerations behind each transformation. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Introduction: The Significance of the 1-Oxoisoquinoline Scaffold
The 1-oxo-1,2-dihydroisoquinoline core is a privileged structure found in numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive targets for the development of novel therapeutics. The introduction of a carbonitrile moiety at the 4-position further enhances the molecule's potential as a versatile intermediate for the synthesis of more complex drug candidates. This protocol outlines a reliable three-step synthetic sequence commencing with the well-established Castagnoli-Cushman reaction to construct the foundational tetrahydroisoquinoline ring system.
Overall Synthetic Strategy
Our synthetic approach is a three-stage process designed for efficiency and scalability. It begins with the synthesis of a key intermediate, 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, followed by its conversion to the corresponding primary amide, and finally, a dehydration and dehydrogenation sequence to yield the target compound.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid
This initial step utilizes a three-component Castagnoli-Cushman reaction, a powerful tool for the diastereoselective synthesis of substituted lactams.[1][2] In this variant, homophthalic anhydride, ammonium acetate, and glyoxylic acid react in a one-pot process to form the desired tetrahydroisoquinoline carboxylic acid. The reaction proceeds through the in-situ formation of an imine from glyoxylic acid and ammonia (from ammonium acetate), which then undergoes a formal [4+2] cycloaddition with homophthalic anhydride.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| Homophthalic Anhydride | C₉H₆O₃ | 162.14 | Standard Supplier |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Standard Supplier |
| Glyoxylic Acid (50% in H₂O) | C₂H₂O₃ | 74.04 | Standard Supplier |
| Acetic Acid, Glacial | C₂H₄O₂ | 60.05 | Standard Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Standard Supplier |
| Hexanes | C₆H₁₄ | 86.18 | Standard Supplier |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | Standard Supplier |
Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic anhydride (16.2 g, 100 mmol), ammonium acetate (15.4 g, 200 mmol), and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature to achieve a homogeneous suspension.
-
Add glyoxylic acid (50% in H₂O, 14.8 mL, 100 mmol) dropwise to the stirred suspension over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 7:3 with 1% acetic acid).
-
After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into 300 mL of ice-cold water with vigorous stirring.
-
Collect the precipitate by vacuum filtration and wash with cold water (3 x 50 mL).
-
Dry the crude product under vacuum at 60 °C overnight.
-
Recrystallize the crude solid from a mixture of ethanol and water to afford pure 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid as a white solid.
| Parameter | Expected Value |
| Yield | 70-80% |
| Appearance | White solid |
| Melting Point | 210-214 °C |
| Purity (by NMR) | >95% |
Part 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile
This part involves a two-step sequence: the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.
Step 2a: Amidation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid
The carboxylic acid is first converted to its acid chloride, which then reacts with ammonia to form the primary amide.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid | C₁₀H₉NO₃ | 191.18 | From Step 1 |
| Thionyl Chloride | SOCl₂ | 118.97 | Standard Supplier |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Standard Supplier |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | Standard Supplier |
Experimental Protocol
-
Suspend 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (9.56 g, 50 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add thionyl chloride (7.3 mL, 100 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (50 mL) and cool to 0 °C.
-
Slowly add this solution to a stirred solution of ammonium hydroxide (50 mL) at 0 °C.
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide.
Step 2b: Dehydration of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
The primary amide is dehydrated to the corresponding nitrile using a standard dehydrating agent like phosphorus oxychloride.[3]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | C₁₀H₁₀N₂O₂ | 190.20 | From Step 2a |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Standard Supplier |
| Pyridine, Anhydrous | C₅H₅N | 79.10 | Standard Supplier |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Standard Supplier |
Experimental Protocol
-
In a 250 mL round-bottom flask, dissolve 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (7.61 g, 40 mmol) in anhydrous pyridine (80 mL) and anhydrous DCM (40 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (4.1 mL, 44 mmol) dropwise over 20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexanes 1:1) to afford 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile.
Part 3: Dehydrogenation to this compound
The final step involves the aromatization of the tetrahydroisoquinoline ring to the dihydroisoquinoline system. This can be achieved using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile | C₁₀H₈N₂O | 172.19 | From Step 2b |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | Standard Supplier |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Standard Supplier |
Experimental Protocol
-
Dissolve 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile (5.16 g, 30 mmol) in 1,4-dioxane (150 mL) in a 250 mL round-bottom flask.
-
Add DDQ (7.46 g, 33 mmol) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 101 °C) for 6 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated hydroquinone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (Eluent: gradient of Ethyl Acetate in Hexanes) to yield the final product, this compound.
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | Pale yellow solid |
| Purity (HPLC) | >98% |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.
-
DDQ is a strong oxidizing agent and should be handled with caution.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point Analysis: To determine the melting point of solid compounds.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure complete dissolution of starting materials. Extend reflux time if necessary. Use ice-cold water for precipitation to maximize recovery. |
| Incomplete conversion to amide in Step 2a | Insufficient acid chloride formation or hydrolysis. | Ensure anhydrous conditions for acid chloride formation. Use excess ammonium hydroxide and vigorous stirring. |
| Low yield in dehydration (Step 2b) | Incomplete reaction or degradation of product. | Maintain low temperature during the addition of POCl₃. Ensure anhydrous conditions. |
| Incomplete dehydrogenation in Step 3 | Insufficient DDQ or reaction time. | Use a slight excess of DDQ. Monitor the reaction by TLC and extend the reflux time if needed. |
References
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-
The Castagnoli–Cushman Reaction. Molecules. 2023; 28(6):2654. [Link]
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Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021; 36(1): 1916-1922. [Link]
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One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Trade Science Inc. 2012. [Link]
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Application Note: Castagnoli-Cushman Reaction for 3,4-Dihydroisoquinol-1-one-4-carboxylic Acids
[1][2]
Executive Summary
The Castagnoli-Cushman Reaction (CCR) is a powerful, atom-economic cyclocondensation reaction used to construct the pharmacologically privileged tetrahydroisoquinoline (THIQ) scaffold.[1] Specifically, the reaction between homophthalic anhydride (HPA) and imines yields 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids (often referred to as 3,4-dihydroisoquinol-1-one-4-carboxylic acids).
This guide provides a comprehensive technical workflow for synthesizing these scaffolds. Unlike traditional protocols relying on harsh thermal conditions (refluxing xylene/toluene), this note introduces a modern, TFE-promoted protocol that operates under milder conditions with enhanced diastereoselectivity, alongside the classical thermodynamic method. These scaffolds are critical intermediates in the development of PARP inhibitors , MDM2 antagonists , and antimalarial agents .
Scientific Foundation & Mechanism
The Reaction Core
The CCR is formally a [4+2] cycloaddition between an enolizable cyclic anhydride (homophthalic anhydride) and an imine (Schiff base). However, mechanistic evidence suggests a stepwise Mannich-acylation pathway.[2]
-
Reactants: Homophthalic Anhydride (HPA) + Imine (Aldehyde + Amine).
-
Product: 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.[3][4][5]
-
Stereochemistry: The reaction generates two contiguous stereocenters (C3 and C4).
-
Kinetic Control (cis): Favored by mild conditions, polar protic solvents (e.g., TFE), or specific Lewis acids.
-
Thermodynamic Control (trans): Favored by high temperatures (reflux) and non-polar solvents, allowing reversible enolization/isomerization.
-
Mechanistic Pathway (Visualization)
The following diagram illustrates the stepwise mechanism, highlighting the bifurcation between kinetic and thermodynamic pathways.
Figure 1: Mechanistic pathway of the Castagnoli-Cushman reaction showing the divergence between kinetic (cis) and thermodynamic (trans) products.
Experimental Protocols
Method A: Modern TFE-Promoted Synthesis (Kinetic/Cis-Selective)
Application: Ideal for heat-sensitive substrates and generating cis-isomers. Trifluoroethanol (TFE) acts as a solvent and hydrogen-bond donor catalyst, accelerating the reaction significantly.
Reagents:
-
Homophthalic Anhydride (1.0 equiv)[4]
-
Aldehyde (1.0 equiv)[4]
-
Amine (1.0 equiv)[4]
-
Sodium Sulfate (anhydrous, 2.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [0.2 M concentration]
Protocol:
-
Imine Formation: In a clean vial, combine the Aldehyde and Amine in TFE. Add Na₂SO₄ to sequester water. Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: Formation of the imine is usually indicated by a slight color change or turbidity.
-
-
Addition of Anhydride: Add Homophthalic Anhydride directly to the reaction mixture.
-
Reaction: Stir vigorously at RT.
-
Monitoring: The reaction is often complete within 1–4 hours. Monitor by TLC (consume of imine) or LC-MS.
-
-
Workup:
-
The product often precipitates directly from TFE.
-
Filtration: Filter the solid and wash with cold diethyl ether or cold TFE.
-
Alternative: If no precipitate, evaporate TFE (rotary evaporator, T < 40°C), redissolve in minimal EtOAc, and precipitate with Hexanes.
-
Method B: Classical Thermal Synthesis (Thermodynamic/Trans-Selective)
Application: Robust method for generating the thermodynamically stable trans-isomer, often required for specific enzyme inhibition profiles (e.g., PARP).
Reagents:
-
Homophthalic Anhydride (1.0 equiv)[4]
-
Pre-formed Imine (1.0 equiv) OR Aldehyde + Amine[4]
-
Solvent: Toluene or Xylene (anhydrous)
Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (optional, if removing water from in situ imine formation) and a reflux condenser.
-
Mixing: Dissolve reactants in Toluene (0.1 – 0.2 M).
-
Reflux: Heat the mixture to reflux (110°C for Toluene).
-
Duration: 12–24 hours.[4] The long duration ensures conversion of the kinetic cis intermediate to the stable trans product.
-
-
Cooling: Allow the reaction to cool slowly to RT.
-
Purification:
-
The carboxylic acid product frequently crystallizes upon cooling.
-
Filter the precipitate.
-
Recrystallization: If necessary, recrystallize from EtOH or EtOH/H₂O.
-
Application Case Study: PARP Inhibitor Scaffold
Objective: Synthesis of a 3-(4-fluorophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid analog (PARP inhibitor pharmacophore).
Workflow Visualization:
Figure 2: Optimized workflow for the TFE-promoted synthesis of PARP inhibitor scaffolds.
Data Summary (Method Comparison):
| Parameter | Method A (TFE) | Method B (Toluene Reflux) |
| Temperature | 20–25°C (Room Temp) | 110–140°C |
| Time | 1–4 Hours | 12–24 Hours |
| Major Isomer | Cis (Kinetic) | Trans (Thermodynamic) |
| Yield (Typical) | 75–90% | 60–80% |
| Purification | Filtration (Simple) | Recrystallization (Moderate) |
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (No Precipitate) | Product highly soluble in solvent. | Evaporate solvent to dryness. Triturate residue with Et₂O/Hexanes to induce crystallization. |
| Incomplete Conversion | Wet solvent or inactive anhydride. | HPA hydrolyzes easily to the diacid (inactive). Ensure HPA is stored in a desiccator. Use anhydrous TFE/Toluene. |
| Mixed Stereochemistry | Reaction stopped too early (Method B) or temp too high (Method A). | For Trans: Extend reflux time to >16h. For Cis: Keep TFE reaction strictly at or below RT; reduce time. |
| Imine Hydrolysis | Water present in reaction.[6][7] | Add molecular sieves (4Å) or Na₂SO₄ during imine formation. |
| Sticky Gum/Oil Product | Impurities trapped in lattice. | Dissolve in minimum DCM, wash with 1M HCl (to remove unreacted amine), then precipitate with Hexanes. |
References
-
Castagnoli, N. (1969).[8][9] Reaction of homophthalic anhydride with imines.[3][1][4][9][10][11] Journal of Organic Chemistry, 34(10), 3187–3189. Link
-
Cushman, M., & Castagnoli, N. (1973).[11] The condensation of succinic anhydrides with Schiff bases. A scope and mechanism study. Journal of Organic Chemistry, 38(3), 440–448. Link
-
Bouillon, T., et al. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride.[4] Molecules, 27(3), 844. Link
-
Howard, S. Y., et al. (2021).[12] Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. Journal of Organic Chemistry, 86(17), 11599–11607. Link
-
Matveeva, V., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1917–1927. Link
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- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Quantitative Bioanalysis of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile in Biological Matrices
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile in biological samples such as plasma and serum. Recognizing the critical need for robust and reliable bioanalytical data in pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies, this guide details a primary methodology based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for sensitive and selective small molecule analysis.[1][2] Alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also discussed. Emphasis is placed on the rationale behind method selection, detailed sample preparation protocols—including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and a systematic approach to method validation in accordance with international regulatory guidelines.[3][4]
Introduction and Guiding Principles
This compound is a heterocyclic compound belonging to the isoquinoline class, a scaffold present in numerous pharmacologically active agents.[5][6] Accurate measurement of its concentration in biological fluids is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for regulatory decisions regarding the safety and efficacy of drug products.[3][7]
The primary challenge in bioanalysis is the complexity of the biological matrix, which contains numerous endogenous components like proteins and phospholipids that can interfere with analysis and suppress the analyte signal.[8] Therefore, a successful bioanalytical method must be not only sensitive but also highly selective and robust.
The Foundation of Trustworthiness: Regulatory Compliance
Any bioanalytical method intended to support regulatory submissions must be thoroughly validated to ensure it is fit for its intended purpose.[3] This guide is developed in alignment with the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), particularly the M10 guideline on Bioanalytical Method Validation.[1][4][9][10] Adherence to these guidelines ensures data integrity, quality, and consistency across studies.[3] The core validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Sensitivity (Lower Limit of Quantification, LLOQ)
-
Recovery and Matrix Effect
-
Stability
Primary Analytical Methodology: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technology for the quantitative analysis of small molecules in complex biological matrices.[2][11] Its power lies in the combination of physical separation by chromatography and highly selective mass-based detection, which provides unparalleled sensitivity and specificity, minimizing the impact of matrix interferences.[8]
Rationale for Selection:
-
High Sensitivity: Achieves low limits of quantification (ng/mL or pg/mL), essential for characterizing drug concentrations at later time points in PK studies.
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the detector to focus only on the specific mass transition from the parent ion to a unique product ion of the analyte, effectively filtering out background noise.[12]
-
Broad Applicability: Suitable for a wide range of small molecules with varying physicochemical properties.
Exemplary LC-MS/MS Instrumental Conditions
The following parameters are provided as a starting point and require empirical optimization for this compound.
| Parameter | Exemplary Setting | Rationale |
| Liquid Chromatography | ||
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides robust and reproducible high-pressure solvent delivery for excellent chromatographic resolution. |
| Column | Reversed-Phase C18 Column (e.g., Waters Atlantis dC18, 150x4.6 mm, 5.0 µm) | C18 stationary phases are effective for retaining and separating moderately polar to non-polar small molecules like isoquinoline derivatives.[12][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes analyte protonation, enhancing ionization efficiency in positive ion mode ESI and improving peak shape.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent that provides good separation efficiency and is compatible with MS detection.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, which can be optimized to improve separation or reduce run time.[15] |
| Gradient | Isocratic or Gradient (e.g., 15% B to 85% B over 5 min) | A gradient elution is often necessary to effectively separate the analyte from early-eluting matrix components and late-eluting lipophilic interferences.[14] |
| Column Temperature | 25°C | Maintaining a constant column temperature ensures reproducible retention times.[15] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and method sensitivity.[15] |
| Mass Spectrometry | ||
| MS System | SCIEX Triple Quad 6500+ or equivalent | A triple quadrupole instrument is the workhorse for quantitative bioanalysis, offering excellent sensitivity and specificity in MRM mode.[2] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The nitrogen atom in the isoquinoline ring is basic and readily accepts a proton, making positive mode ESI the logical choice for sensitive detection.[16][17] |
| MRM Transition (Analyte) | Hypothetical: e.g., m/z 171.1 → 115.1 | This must be determined experimentally by infusing a standard solution. The transition represents the fragmentation of the protonated parent molecule [M+H]+. |
| MRM Transition (IS) | To be determined based on selected Internal Standard | A stable isotope-labeled (SIL) version of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects.[8] |
| Capillary Voltage | 3000 V | Optimized to achieve maximum ion signal for the analyte.[16] |
| Gas Temperature | 350°C | Optimized for efficient desolvation of the ESI droplets.[16] |
Sample Preparation: Protocols and Rationale
Effective sample preparation is the most critical step in bioanalysis.[18] It aims to isolate the analyte from interfering matrix components, concentrate the analyte to improve sensitivity, and prepare it in a solvent compatible with the analytical instrument.[19][20] The choice of technique depends on the required cleanliness of the extract, throughput needs, and cost considerations.[21]
Caption: Comparison of common sample preparation techniques.
Protocol 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward method ideal for high-throughput screening.[11] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate the abundant proteins.[22]
-
Principle of Causality: Solvents like acetonitrile reduce the dielectric constant of the aqueous solution, disrupting the hydration shell around proteins and causing them to aggregate and precipitate.[2] While effective at removing most proteins, this method does not significantly remove other matrix components like phospholipids, which can cause ion suppression.[11]
-
Best For: Early-stage discovery, high-throughput applications where speed is prioritized over extract cleanliness.
Step-by-Step Protocol:
-
Pipette 100 µL of biological sample (plasma, serum), calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio is common).[2]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[22]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 85:15 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[19] This technique provides a cleaner extract than PPT by removing polar, water-soluble interferences.[23]
-
Principle of Causality: The analyte's partitioning behavior is governed by its polarity and ionization state. For a basic compound like an isoquinoline derivative, adjusting the sample pH to be at least 2 units higher than its pKa will render it neutral and non-polar, maximizing its partitioning into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[8]
-
Best For: Methods requiring cleaner extracts than PPT without the cost and complexity of SPE.
Step-by-Step Protocol:
-
Pipette 100 µL of the biological sample, standards, or QCs into a glass tube.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH or 5% ammonium hydroxide) to adjust the pH and neutralize the analyte. Vortex briefly.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Cap and vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 2,500 x g for 5 minutes to separate the aqueous and organic layers.[22]
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is the most powerful technique for sample cleanup, offering the highest selectivity and resulting in the cleanest extracts with minimal matrix effects.[19][23] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while matrix interferences are washed away.[20]
-
Principle of Causality: For a moderately polar compound, a reversed-phase (e.g., C18) SPE sorbent can be used. The non-polar sorbent retains the analyte from the aqueous sample. A weak organic wash removes less-retained interferences, and finally, a strong organic solvent is used to disrupt the hydrophobic interaction and elute the purified analyte.[22]
-
Best For: Regulated bioanalysis (pivotal PK/TK studies) where maximum data quality, accuracy, and precision are required.
Step-by-Step Protocol (Reversed-Phase SPE):
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the C18 sorbent.
-
Equilibrate: Pass 1 mL of purified water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Load: Load 100 µL of the biological sample (pre-treated with 200 µL of 2% phosphoric acid to ensure analyte retention) onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences like salts and proteins.[23]
-
Elute: Pass 1 mL of methanol or acetonitrile through the cartridge to elute the analyte of interest. Collect the eluate.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase composition.
-
Vortex briefly and inject into the LC-MS/MS system.
Bioanalytical Method Validation Protocol
A full validation should be performed to demonstrate that the developed method is suitable for its intended purpose.[3] The following protocol outlines the key experiments based on ICH M10 guidelines.[4][7]
Caption: Workflow for bioanalytical method validation.
Validation Experiments & Acceptance Criteria
| Parameter | Experiment Description | Acceptance Criteria (ICH M10)[3][4] |
| Selectivity | Analyze at least six blank matrix samples from individual sources. Check for interfering peaks at the retention time of the analyte and internal standard (IS). | Response of interfering peaks should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% for the IS. |
| Calibration Curve | Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero concentration standards spanning the expected range. Analyze in at least three separate runs. | R² ≥ 0.99 is recommended. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicate (n≥5) across at least three separate analytical runs.[24] | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV%) should not exceed 15% (20% at LLOQ).[24] |
| Recovery & Matrix Effect | Recovery: Compare the analyte response from extracted samples to the response from post-extraction spiked samples. Matrix Effect: Compare the analyte response in post-extraction spiked samples to the response in a pure solution. Perform at Low and High QC levels. | Recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Evaluate analyte stability in the biological matrix under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), long-term (frozen), and in processed samples (autosampler). Analyze stability QCs against a fresh calibration curve. | Mean concentrations of stability QCs should be within ±15% of the nominal concentrations. |
References
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- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- International Council for Harmonisation. (2022, May 24). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
- U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- European Compliance Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
- Pharma Tutor. (n.d.). Sample Preparation for Pharmaceuticals using A Bioanalytical Method.
- European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.
- Bioanalysis Zone. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf.
- U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices.
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- BioAgilytix. (2024, February 27). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards.
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003–2018. [Link]
- PerkinElmer. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.
- Ora, Inc. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- de Almeida, R. A. C., et al. (2025). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova.
- SciELO. (2025, June 17). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae).
- Kukula-Koch, W., et al. (n.d.). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. PMC.
- SciSpace. (2017, December 25). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep.
- SciELO. (n.d.). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae).
- ResearchGate. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Farmacia Journal. (2011). HPLC method for the simultaneous determination of the components of an aqueous antidote solution.
- Li, X., et al. (n.d.). Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study. PMC.
- National Center for Biotechnology Information. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
- ResearchGate. (2026, January 24). Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates.
- Tajabadi, F., & Khalighi-Sigaroodi, F. (n.d.). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. PMC.
- MDPI. (2023, April 16). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity.
- Asian Journal of Green Chemistry. (2025, July 5). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening.
- Kohre, U. R., et al. (2023, December 8). A REVIEW: DIFFERENT EXTRACTION TECHNIQUES ON PLANT ALKALOIDS. IJPSR.
- Springer. (2024, November 25). Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form.
- PubMed. (2023, December 12). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations.
- MDPI. (2023, February 3). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds.
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Application Notes and Protocols: A Framework for Evaluating Isoquinoline Derivatives as Cyclin-Dependent Kinase Inhibitors
Introduction: Targeting the Cell Cycle Engine in Oncology
The cell cycle, a fundamental process governing cellular proliferation, is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1][2] In concert with their regulatory cyclin partners, CDKs phosphorylate a multitude of protein substrates to drive the cell through distinct phases of growth and division.[1][2][3] Dysregulation of CDK activity, a hallmark of many human cancers, leads to uncontrolled cell proliferation and tumor progression, making CDKs highly attractive targets for therapeutic intervention.[2][3][4]
Isoquinoline and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[5][6] A significant body of research highlights their ability to function as ATP-competitive inhibitors of various kinases, including CDKs, thereby inducing cell cycle arrest and apoptosis.[5][6][7]
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate novel isoquinoline derivatives for their potential as CDK inhibitors. The protocols outlined herein are designed as a self-validating cascade, beginning with high-throughput biochemical screening and progressing through cell-based functional assays to mechanistic studies that confirm target engagement in a cellular context. The causality behind each experimental choice is explained to provide not just a methodology, but a strategic guide for robust and reproducible drug discovery.
Part 1: Primary Screening and Potency Determination
The initial phase focuses on identifying active compounds and quantifying their direct inhibitory effect on the target kinase(s). This is achieved through a combination of in vitro biochemical assays and cellular viability screens.
In Vitro Kinase Inhibition Assay
Scientific Rationale: The first critical step is to determine if the isoquinoline derivatives directly inhibit the enzymatic activity of the target CDK. A cell-free biochemical assay provides the cleanest system for this, measuring the phosphorylation of a substrate by a purified, recombinant CDK/cyclin complex.[8] This approach isolates the kinase-inhibitor interaction from cellular complexities like membrane permeability and off-target effects.[9] We will use a luminescence-based assay that quantifies ATP consumption, which is inversely proportional to kinase activity.
Protocol: CDK Glo-Kinase Assay
This protocol is adapted for a 96-well or 384-well plate format for high-throughput screening (HTS).
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1, CDK9/Cyclin T1)
-
Kinase-Glo™ Max Reagent
-
Peptide substrate (e.g., a derivative of Histone H1 or Retinoblastoma protein, Rb)
-
ATP, DTT, MgCl2
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Isoquinoline Derivatives (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Roscovitine for CDK2)[10]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense 1 µL of each compound dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Preparation: Dilute the CDK/cyclin complex in cold Kinase Assay Buffer to a working concentration (to be empirically determined for linear reaction kinetics).
-
Reaction Initiation: Prepare a master mix containing the peptide substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine inhibitor potency.[8] Add 24 µL of the enzyme solution to each well, followed by 25 µL of the substrate/ATP master mix to start the reaction.
-
Incubation: Incubate the plate at 30°C for 90 minutes.[11] This time should be optimized to ensure the "no inhibitor" control reaction does not consume more than 15-30% of the initial ATP.
-
Signal Detection: Equilibrate the plate and the Kinase-Glo™ Max reagent to room temperature. Add 50 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Readout: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a microplate reader.
Data Analysis:
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[12][13][14]
Cellular Proliferation and Cytotoxicity Assay
Scientific Rationale: After identifying direct inhibitors, the next step is to assess their effect on cancer cell viability. A compound must be able to cross the cell membrane and engage its target in the complex intracellular environment.[9] The Sulforhodamine B (SRB) assay is a robust and widely used method that measures cell density by staining total cellular protein.[15][16][17][18] It provides a reliable measure of cytotoxicity or cytostatic effects.[18][19]
Protocol: Sulforhodamine B (SRB) Assay
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Wash solution (1% acetic acid)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the isoquinoline derivatives. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[16][20]
-
Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA.[16] Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[16][20]
-
Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[20]
-
Readout: Measure the optical density (OD) at 540 nm using a microplate reader.[15][20]
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[12]
Data Presentation: Summary of Primary Screening
| Compound ID | Target CDK | In Vitro IC50 (µM) | Cell Line | Cellular GI50 (µM) |
| ISO-001 | CDK2/CycA | 0.15 ± 0.02 | MCF-7 | 0.85 ± 0.09 |
| ISO-002 | CDK2/CycA | > 50 | MCF-7 | > 100 |
| ISO-003 | CDK4/CycD1 | 0.08 ± 0.01 | HCT116 | 0.42 ± 0.05 |
| Control-Roscovitine | CDK2/CycA | 0.21 ± 0.03 | MCF-7 | 1.20 ± 0.15 |
Part 2: Mechanism of Action in a Cellular Context
Compounds that show potent activity in both biochemical and cellular assays are advanced to this stage. The goal is to confirm that the observed anti-proliferative effect is a direct result of CDK inhibition within the cell.
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: CDK inhibitors are expected to induce cell cycle arrest at specific phases. For example, inhibitors of CDK4/6 typically cause a G1 phase arrest, while CDK2 inhibitors can cause arrest in G1 or S phase.[21] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M) based on their DNA content. This provides strong evidence for the compound's on-target mechanism.[19]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Cancer cells treated with the test compound (at 1x, 5x, and 10x GI50 concentrations) for 24-48 hours.
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and vortex gently while adding ice-cold 70% ethanol dropwise to a final concentration of approximately 5 x 10^5 cells/mL. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to vehicle-treated controls.
Target Engagement and Downstream Pathway Modulation
Scientific Rationale: To definitively link the compound's cellular effects to CDK inhibition, it is crucial to demonstrate two things: 1) that the compound physically binds to its target protein inside the cell, and 2) that this binding leads to the inhibition of the kinase's downstream signaling pathway.
2.2.1 Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA is a powerful method for verifying target engagement in intact cells.[22][23] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[23][24] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, confirming direct binding.[22][23]
Protocol: Western Blot-based CETSA
Materials:
-
Intact cells treated with the test compound or vehicle (DMSO).
-
Lysis buffer (e.g., 50mM Tris, 150mM NaCl, 1% NP40, pH 8.5 with protease/phosphatase inhibitors).[23]
-
PCR thermal cycler
-
Primary antibody against the target CDK (e.g., anti-CDK2) and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Western blot equipment and reagents (SDS-PAGE gels, transfer system, ECL substrate).
Procedure:
-
Treatment: Treat cells in culture with the test compound (e.g., at 10x GI50) or vehicle for 1-2 hours.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler, followed by cooling to room temperature.[24]
-
Lysis: Add an equal volume of lysis buffer and lyse cells (e.g., via freeze-thaw cycles or sonication).[23]
-
Centrifugation: Separate the soluble fraction (supernatant) from the aggregated, insoluble fraction (pellet) by high-speed centrifugation (e.g., 17,000 x g for 30 minutes at 4°C).[23]
-
Western Blotting: Collect the supernatant, determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target CDK.
Data Analysis: Quantify the band intensities for the target CDK at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein remaining versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.
2.2.2 Analysis of Substrate Phosphorylation by Western Blot
Scientific Rationale: The canonical substrate for the G1/S CDKs (CDK4/6 and CDK2) is the Retinoblastoma tumor suppressor protein (Rb).[2] Phosphorylation of Rb by these CDKs is a critical step for cell cycle progression.[2] A potent and specific CDK inhibitor should decrease the phosphorylation of Rb at CDK-specific sites (e.g., Ser780, Ser807/811). Monitoring the phosphorylation status of Rb provides direct evidence of the compound's functional activity on the downstream pathway.
Protocol: Western Blot for Phospho-Rb
Procedure:
-
Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period (e.g., 6-24 hours). Lyse the cells and quantify total protein.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect with an ECL substrate.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading and to assess changes in total Rb levels.
Data Analysis: Quantify the band intensities for phospho-Rb and total Rb. A dose-dependent decrease in the ratio of phospho-Rb to total Rb indicates effective inhibition of the CDK pathway.
Induction of Apoptosis
Scientific Rationale: Sustained cell cycle arrest induced by CDK inhibitors often leads to programmed cell death, or apoptosis, particularly in cancer cells.[4][21] Detecting markers of apoptosis confirms that the compound's anti-proliferative effect culminates in cell death. The Annexin V assay is a standard method for detecting early-stage apoptosis.[25][26] Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during apoptosis.[26][27] Co-staining with a viability dye like 7-AAD allows for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.[27]
Protocol: Annexin V/7-AAD Staining for Apoptosis
Materials:
-
Cells treated with the test compound for 48-72 hours.
-
Annexin V-FITC (or other fluorophore conjugate).
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).
-
Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvest: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and 7-AAD to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Analyze immediately by flow cytometry.
Data Analysis: Quantify the cell populations:
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
A significant increase in the percentage of Annexin V-positive cells upon treatment indicates the induction of apoptosis.
Part 3: Selectivity Profiling
Scientific Rationale: Kinase inhibitors often have off-target effects due to the high degree of homology within the ATP-binding pocket across the kinome.[8] Assessing the selectivity of a lead compound is critical for predicting potential toxicities and understanding its full mechanism of action.[8][9] Profiling the compound against a broad panel of kinases provides a selectivity score and identifies potential off-targets that may contribute to the observed phenotype or cause adverse effects.
Methodology: Collaborate with a commercial service provider (e.g., Eurofins, Carna Biosciences) to screen the lead isoquinoline derivative against a large panel of recombinant kinases (e.g., >250 kinases).[28] The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM). The percentage of inhibition for each kinase is reported, allowing for the construction of a selectivity profile.[28] This data is invaluable for lead optimization and for interpreting results from more complex in vivo studies.
Visualizations: Workflows and Pathways
Experimental Screening Cascade
Caption: Inhibition of the Rb-E2F pathway by targeting G1/S phase CDKs.
References
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology, 1355, 25-33. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]
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Jarzab, A. M., et al. (2020). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 10(1), 1-11. [Link]
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Martinez Molina, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Clinical Oncology, 13(7), 417-430. [Link]
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Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of Cell Biology, 66(1), 188-193. [Link]
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Meijer, L., et al. (1999). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]
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Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
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Cushman, M., et al. (1991). Synthesis and protein-tyrosine kinase inhibitory activities of flavonoid, lavendustin, and isoquinoline analogues. Journal of Medicinal Chemistry, 34(2), 798-806. [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
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Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770-1783. [Link]
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BPS Bioscience. (n.d.). CDK12/CyclinK Kinase Assay Kit. [Link]
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Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. [Link]
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Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. [Link]
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Protocol for in vitro PARP1 and PARP2 inhibitory activity assay.
An Application Guide to In Vitro Assessment of PARP1 and PARP2 Catalytic Inhibition
Introduction
The Poly(ADP-ribose) Polymerase (PARP) family of enzymes, comprising 17 members in humans, are critical mediators of cellular processes, including DNA repair, genomic stability, and transcriptional regulation.[1][2][3] Among them, PARP1 and PARP2 are primary sensors of DNA single-strand breaks (SSBs).[4] Upon detecting DNA damage, PARP1 and PARP2 bind to the lesion, which triggers a profound catalytic activity.[2][5] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, the enzymes synthesize long, branched chains of poly(ADP-ribose) (PAR) onto themselves (auto-PARylation) and other nuclear proteins, such as histones.[5][6] This PARylation event serves as a scaffold to recruit other DNA repair factors, orchestrating the DNA damage response (DDR).[7]
In the context of oncology, particularly in cancers with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1 or BRCA2 mutations), cells become heavily reliant on PARP-mediated repair for survival.[4] Inhibition of PARP1/2 catalytic activity leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks, ultimately resulting in cancer cell death—a concept known as synthetic lethality.[8][9] This has established PARP inhibitors as a transformative class of targeted cancer therapies.
This guide provides a comprehensive, field-proven protocol for an in vitro, plate-based assay to determine the inhibitory activity and selectivity of test compounds against human PARP1 and PARP2.
Principle of the Assay: A Quantitative ELISA-Based Approach
The protocol described herein is an enzyme-linked immunosorbent assay (ELISA)-based method that directly quantifies the catalytic product of the PARP enzyme: the PAR polymer. This format is selected for its robustness, high sensitivity, and accessibility, as it relies on standard laboratory equipment.
The core principle involves several key stages:
-
Substrate Immobilization: Histones, which are physiological substrates for PARP1/2, are immobilized on the surface of a 96-well microplate. This provides the acceptor protein for the PARylation reaction.[5][10]
-
Enzymatic Reaction: Recombinant human PARP1 or PARP2 is added to the histone-coated wells in the presence of a test inhibitor. The enzymatic reaction is initiated by the addition of a "PARP Cocktail" containing the essential substrate, NAD+, and an activator, nicked or "activated" DNA, which is required to stimulate PARP1/2 catalytic activity.[11][12]
-
Inhibition and PAR Synthesis: In the absence of an effective inhibitor, the active PARP enzyme will consume NAD+ and covalently attach PAR chains to the immobilized histones and to itself.[13][14] A potent inhibitor will bind to the catalytic domain of PARP, preventing this reaction.
-
Immunodetection of PAR: The amount of synthesized PAR is quantified using a specific primary antibody that recognizes the PAR polymer. This is followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Signal Generation and Readout: The addition of a colorimetric HRP substrate (such as TMB) generates a colored product.[15] The intensity of the color, measured as absorbance, is directly proportional to the amount of PAR synthesized and, therefore, inversely proportional to the PARP inhibitory activity of the test compound.[5][13]
This methodology allows for the generation of dose-response curves and the calculation of IC₅₀ values, providing a quantitative measure of inhibitor potency against each PARP isozyme.
Figure 1: The PARP1/2 catalytic cycle and mechanism of inhibition.
Materials and Reagents
| Reagent/Material | Recommended Specifications/Source | Causality and Rationale |
| Enzymes | Recombinant Human PARP1 & PARP2 | High purity (>90%) is essential to avoid confounding enzymatic activities. Use enzymes from a reputable supplier (e.g., ProSpec, Cayman Chemical).[2][16] |
| Substrates | Histone H1 | A well-established acceptor protein for PARP1/2 PARylation in vitro.[12] |
| β-Nicotinamide adenine dinucleotide (NAD+) | The essential substrate consumed by PARP to form ADP-ribose polymers.[6] | |
| Activator | Activated DNA (nuclease-treated) | Nicked DNA mimics DNA damage and is required for the robust catalytic activation of PARP1 and PARP2.[7][12] |
| Assay Plates | 96-well high-binding microplates | Necessary for the effective immobilization of histone proteins. |
| Reference Inhibitor | Olaparib or 3-Aminobenzamide (3-AB) | A well-characterized PARP inhibitor is crucial as a positive control to validate assay performance and ensure run-to-run consistency.[12][14] |
| Detection Reagents | Anti-PAR Monoclonal Antibody | Specific detection of the reaction product (PAR polymers). |
| HRP-conjugated Secondary Antibody | Binds to the primary antibody to enable enzymatic signal amplification. | |
| TMB Substrate Solution | A chromogenic substrate for HRP that produces a blue color, turning yellow upon acidification, for colorimetric detection.[15] | |
| Buffers & Solutions | Phosphate-Buffered Saline (PBS) | Used for coating and washing steps. |
| PBST (PBS + 0.05% Tween-20) | The detergent helps to reduce non-specific binding during wash steps, lowering background signal. | |
| Blocking Buffer (e.g., PBS + 5% BSA) | Blocks unoccupied sites on the plate surface to prevent non-specific binding of enzymes and antibodies. | |
| PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂) | Provides the optimal pH and ionic conditions for PARP enzyme activity.[14] | |
| Stop Solution (e.g., 1 M HCl or H₂SO₄) | Stops the HRP-substrate reaction and stabilizes the color for accurate absorbance reading. | |
| Solvent | Dimethyl Sulfoxide (DMSO) | Used to dissolve test compounds. It is critical to ensure the final DMSO concentration is consistent across all wells and is low (<1%) to avoid inhibiting the enzyme.[7] |
Experimental Protocol
This protocol is designed for a 96-well plate format to determine the IC₅₀ of test compounds against PARP1 and PARP2. The assays for each enzyme should be run in parallel on separate plates or on different sections of the same plate.
Figure 2: Step-by-step experimental workflow for the PARP inhibition assay.
Part 1: Plate Preparation
-
Histone Coating: Dilute Histone H1 to 10 µg/mL in 1X PBS. Add 50 µL to each well of a 96-well high-binding plate. Incubate overnight at 4°C.
-
Rationale: Overnight incubation ensures efficient and uniform binding of the histone substrate to the plate surface.
-
-
Washing and Blocking: The next day, wash the plate 3 times with 200 µL/well of PBST. Tap the plate on a paper towel to remove excess liquid. Add 150 µL/well of Blocking Buffer. Incubate for 90 minutes at room temperature (RT).
-
Rationale: Blocking prevents non-specific binding of the PARP enzyme and subsequent antibodies to the plastic surface, which is critical for minimizing background signal.[10]
-
Part 2: Enzymatic Reaction
-
Prepare Inhibitor Dilutions: Create a serial dilution of your test compounds in PARP Assay Buffer. A typical 8-point curve might range from 100 µM to 1 nM final concentration. Remember to include a "vehicle-only" control (e.g., buffer with the same final DMSO concentration as the test wells). The reference inhibitor (e.g., Olaparib) should also be serially diluted.
-
Wash Plate: Wash the blocked plate 3 times with 200 µL/well of PBST.
-
Add Inhibitors: Add 25 µL of the diluted test compounds, reference inhibitor, or vehicle to the appropriate wells.
-
Add PARP Enzyme: Dilute recombinant PARP1 or PARP2 to the desired working concentration (e.g., 1 ng/µL) in cold 1X PARP Assay Buffer. Add 25 µL of the diluted enzyme to all wells except the "No Enzyme" background controls. Add 25 µL of PARP Assay Buffer to the background control wells.
-
Critical Note: Do not premix the PARP enzyme with the NAD+/DNA cocktail, as the enzyme can undergo auto-PARylation in the presence of NAD+.[13]
-
-
Initiate Reaction: Prepare a 2X PARP Cocktail containing 2X NAD+ and 2X activated DNA in PARP Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the 2X PARP Cocktail to all wells. The final reaction volume will be 100 µL.
-
Incubate: Incubate the plate for 60 minutes at RT.
Part 3: Detection
-
Wash: Wash the plate 4 times with 200 µL/well of PBST.
-
Primary Antibody: Dilute the anti-PAR primary antibody in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 60 minutes at RT.
-
Wash: Repeat the wash step (Part 3, Step 1).
-
Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 60 minutes at RT, protected from light.
-
Wash: Repeat the wash step (Part 3, Step 1).
-
Develop Signal: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes, or until sufficient color has developed in the "100% Activity" wells.
-
Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm on a microplate reader within 15 minutes of stopping the reaction.
Self-Validating System: Essential Controls
For the data to be trustworthy, the following controls must be included on every plate:
| Control Type | Components | Purpose | Expected Outcome |
| 100% Activity | Histone, PARP Enzyme, Vehicle (DMSO), PARP Cocktail | Represents maximum enzyme activity without inhibition. | High absorbance signal. |
| 0% Activity (Background) | Histone, Vehicle (DMSO), PARP Cocktail (No PARP Enzyme) | Measures the non-specific background signal of the assay. | Very low absorbance signal. |
| Reference Inhibitor | Histone, PARP Enzyme, Known PARP Inhibitor, PARP Cocktail | Validates that the assay can detect inhibition and is performing as expected. | Dose-dependent decrease in absorbance. |
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "0% Activity" (background) wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of PARP activity.
-
Assess Selectivity: Compare the IC₅₀ value obtained for PARP1 with the IC₅₀ value for PARP2. The ratio (IC₅₀ PARP2 / IC₅₀ PARP1) provides a measure of the compound's selectivity for PARP1 over PARP2. A higher ratio indicates greater selectivity for PARP1.[1]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | Insufficient blocking; Inadequate washing; Antibody concentration too high. | Increase blocking time or use a different blocking agent. Ensure all wash steps are performed thoroughly.[12] Titrate primary and secondary antibodies to find the optimal concentration. |
| Low Signal in 100% Activity Wells | Inactive enzyme; Insufficient activated DNA or NAD+; Incorrect buffer pH. | Ensure enzymes are stored properly at -80°C and thawed on ice.[12] Verify the concentrations of all reaction components. Check the pH of the assay buffer. |
| High Well-to-Well Variability | Pipetting errors; Incomplete washing; Edge effects on the plate. | Use calibrated multichannel pipettes. Ensure uniform and thorough washing. Avoid using the outermost wells of the plate if edge effects are suspected. |
| Reference Inhibitor IC₅₀ Out of Range | Incorrect inhibitor dilution; Assay conditions have drifted. | Prepare fresh dilutions of the reference inhibitor from a validated stock. Review all reagent preparation steps and incubation times/temperatures. |
References
- HT Universal Colorimetric PARP Assay Kit with Histone-co
- Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC.
- PASTA: PARP activity screening and inhibitor testing assay - PMC.
- High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PMC.
- An optimized fluorescence assay for screening novel PARP-1 inhibitors - Canadian Science Publishing. Canadian Science Publishing.
- PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. Sigma-Aldrich.
- Assessing the PARP Trapping Activity of Pamiparib In Vitro: Application Notes and Protocols - Benchchem. BenchChem.
- PARP Activity Assay Kit - ATCC.
- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. BPS Bioscience.
- Setting a Trap for PARP1 and PARP2 - BPS Bioscience. BPS Bioscience.
- Choosing the Right Assay for PARP - Tebubio. Tebubio.
- [Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery. BellBrook Labs.
- PARP1 (human, recombinant) - Cayman Chemical. Cayman Chemical.
- PARP and DDR Pathway Drug Discovery - Promega GmbH. Promega.
- PARP Research Reagents: Recombinant Proteins, Antibodies, and Genes - Sino Biological. Sino Biological.
- PARP Universal Colorimetric Assay Kit - R&D Systems. R&D Systems.
- PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. BPS Bioscience.
- PARP1 Chemiluminescent Assay Kit (384-wells) - BPS Bioscience. BPS Bioscience.
- HT Chemiluminescent PARP/Apoptosis Assay 96 Tests. Trevigen.
- PARP/Apoptosis Colorimetric Assay Kit (4684-096-K) by R&D Systems, Part of Bio-Techne. Bio-Techne.
- PARP1 Enzyme Human Recombinant | ADPRT 1 Protein | ProSpec. ProSpec.
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. YouTube.
- Colorimetric vs Fluorometric assay: Which is better for sensitivity? - Patsnap Eureka.
- NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC.
- Detection Methods - Bio-Rad. Bio-Rad.
- Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays - Corning. Corning.
- PARP enzyme de novo synthesis of protein-free poly(ADP-ribose) - PMC.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tw.sinobiological.com [tw.sinobiological.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. interchim.fr [interchim.fr]
- 14. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. prospecbio.com [prospecbio.com]
Troubleshooting & Optimization
Troubleshooting 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile synthesis reactions
This guide serves as a specialized technical support hub for the synthesis and troubleshooting of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile (also known as 4-cyanoisocarbostyril).
This scaffold is a critical pharmacophore in PARP inhibitors (e.g., Olaparib analogs) and antiviral agents. The presence of the electron-withdrawing nitrile at C4 and the lactam moiety creates specific synthetic challenges regarding solubility ("brick dust" properties), tautomeric ambiguity, and catalyst poisoning.
Part 1: Synthetic Pathways & Mechanistic Logic
To troubleshoot effectively, you must first identify which synthetic strategy you are employing. We categorize these into Method A (Classical Functionalization) and Method B (Transition-Metal Catalyzed Annulation) .
Visualizing the Pathways
Figure 1: Primary synthetic workflows. Method A is preferred for scale-up; Method B is preferred for library generation.
Part 2: Troubleshooting Guide (FAQ Format)
Module 1: The "Brick Dust" Problem (Solubility & Purification)
Q: My product precipitates during the reaction but is insoluble in organic solvents (EtOAc, DCM) and water. How do I purify it?
-
Diagnosis: this compound is a "brick dust" molecule. The intermolecular H-bonding (Lactam dimer) + π-stacking creates a high lattice energy crystal.
-
The Fix:
-
Avoid Column Chromatography: If the solid is >90% pure by LCMS, do not attempt silica chromatography. You will lose material on the baseline.
-
The "DMSO Trick": Dissolve the crude solid in minimal hot DMSO (100°C). Filter while hot to remove inorganic salts (catalyst residues). Slowly add the filtrate to a stirring volume of water (10x volume). The product will reprecipitate as a fine, pure powder.
-
Trituration: Boil the crude solid in Acetonitrile or MeOH for 30 minutes, cool to 0°C, and filter. This removes unreacted starting materials which are usually more soluble.
-
Module 2: Cyanation Stalls or Fails (Method A)
Q: I am trying to convert 4-bromoisoquinolin-1(2H)-one to the nitrile using CuCN (Rosenmund-von Braun), but the conversion is stuck at 50%.
-
Root Cause: Copper(I) cyanide forms stable complexes with the lactam nitrogen, poisoning the surface of the reagent.
-
Protocol Adjustment:
-
Switch to Pd-Catalysis: Use Zn(CN)₂ with Pd(PPh₃)₄ in DMF at 120°C. Zinc cyanide is more soluble and reactive than CuCN.
-
The "DMEDA" Additive: If sticking to CuCN, add 10-20 mol% of N,N'-dimethylethylenediamine (DMEDA). This ligand accelerates the oxidative addition step and prevents Cu-cluster aggregation.
-
Temperature: This reaction often requires 160-180°C in NMP if using CuCN without ligands. Ensure your microwave vial or pressure tube is rated for this.
-
Module 3: Rhodium Catalyst Deactivation (Method B)
Q: Using RhCp for C-H activation of benzhydroxamic acid, the reaction turns black and yields are low (<30%).*
-
Diagnosis: Catalyst decomposition due to lack of re-oxidant or moisture.
-
Expert Insight: The catalytic cycle requires an oxidant to regenerate Rh(III) from Rh(I). If using an external oxidant (like Cu(OAc)₂), it must be anhydrous.
-
The Self-Validating Protocol:
-
Internal Oxidant: Use an N-pivaloyloxy directing group (vs. N-hydroxy). This acts as an internal oxidant, cleaving the N-O bond to regenerate the catalyst without external copper salts.
-
Solvent: Switch from MeOH to TFE (2,2,2-Trifluoroethanol). TFE stabilizes the cationic Rh species and promotes the concerted metalation-deprotonation (CMD) step.
-
Module 4: NMR Confusion (Tautomerism)
Q: The 1H NMR shows a broad singlet at 11-12 ppm, but I expected an OH signal. Is it the enol or keto form?
-
Technical Explanation: In polar aprotic solvents (DMSO-d6), the equilibrium heavily favors the Lactam (NH-form) over the Lactim (OH-form).
-
Validation:
-
NH Signal: ~11.5 ppm (Broad).
-
C=O Signal (13C): Look for a signal at ~160-162 ppm.[1] If it were the enol (OH), the C1 carbon would appear further upfield (~150-155 ppm).
-
HMBC: A correlation between the NH proton and the C3/C4a carbons confirms the N-H connectivity.
-
Part 3: Comparative Data & Protocols
Table 1: Optimization of Cyanation Conditions (4-Bromo Precursor)
| Reagent System | Solvent | Temp (°C) | Yield | Notes |
| CuCN (2.0 eq) | DMF | 150 (Reflux) | 45-55% | Difficult workup; Cu-waste issues. |
| CuCN + DMEDA | NMP | 130 | 78% | Ligand accelerates reaction; easier purification. |
| Zn(CN)₂ + Pd(PPh₃)₄ | DMF | 100 | 92% | Recommended. High purity; requires inert atmosphere. |
| K₄[Fe(CN)₆] + Pd(OAc)₂ | DMA | 120 | 65% | Non-toxic cyanide source; slower kinetics. |
Standard Operating Procedure: Pd-Catalyzed Cyanation
-
Setup: Charge a dried Schlenk tube with 4-bromoisoquinolin-1(2H)-one (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add anhydrous DMF (0.2 M concentration). Sparge with Argon for 15 minutes (Critical: O₂ kills the catalyst).
-
Reaction: Heat to 100°C for 4-12 hours. Monitor by LCMS (Starting material M+H: ~224/226; Product M+H: ~171).
-
Quench: Cool to RT. Dilute with EtOAc.
-
Scavenging: Add 10% NH₄OH or saturated NaHCO₃ to quench zinc salts. Stir for 30 mins.
-
Isolation: Filter the biphasic mixture through Celite. Separate layers. If product precipitates (likely), filter the solid directly from the aqueous/organic interface and wash with water and ether.
Part 4: Mechanistic Visualization (Rh-Catalysis)
Understanding the Rh(III) cycle helps troubleshoot "dead" reactions in Method B.
Figure 2: Rh(III)-catalyzed annulation cycle. The C-H activation step (Red) is often the rate-determining step and is reversible.
References
-
Guimond, N., & Fagnou, K. (2010).[2] Rhodium(III)-catalyzed Isoquinolone Synthesis: The N-O Bond as a Handle for C-N Bond Formation and Catalyst Turnover.[2] Journal of the American Chemical Society, 132(20), 6908–6909.[2] [Link]
-
Hyster, T. K., & Rovis, T. (2010). Rhodium(III)-Catalyzed Synthesis of Isoquinolines from Aryl Ketone O-Acyloxime Derivatives and Internal Alkynes. Organic Letters, 12(14), 3230–3233. [Link]
-
Wang, J., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.[3][4] Journal of Chemical Research, 37(9), 558-560. [Link]
-
Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5). [Link]
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
Sources
Optimization of reaction conditions for N-phenyl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide synthesis.
Welcome to the technical support guide for the synthesis and optimization of N-phenyl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established literature to ensure the successful synthesis of this valuable quinolinone scaffold.
The synthesis of the target molecule is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. The general synthetic strategy involves two primary stages:
-
Stage 1: Pechmann Condensation to synthesize the 7-hydroxy-4-methylcoumarin intermediate.
-
Stage 2: Ring Transformation & Carboxamide Formation to convert the coumarin intermediate into the final N-phenyl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide product.
This guide is structured to address challenges you may encounter at each of these critical stages.
Overall Synthetic Pathway
The pathway begins with the acid-catalyzed condensation of resorcinol and ethyl acetoacetate to form a coumarin ring, which is subsequently reacted with phenyl urea to yield the final quinolinone-carboxamide product.
Caption: Overall two-stage synthesis pathway.
Part 1: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (Intermediate)
This intermediate is synthesized via the Pechmann condensation, a classic and effective method for creating coumarins from phenols and β-ketoesters.[1] However, optimizing this reaction is critical for a high overall yield.
Frequently Asked Questions & Troubleshooting (Stage 1)
Q1: My yield from the Pechmann condensation is consistently low. What are the most common causes?
A1: Low yields in this condensation are a frequent challenge. The primary factors to investigate are the catalyst, reaction temperature, and potential side reactions.
-
Catalyst Choice: Traditional methods use strong protic acids like concentrated H₂SO₄, which can be effective but harsh.[1] Modern, greener approaches often utilize solid acid catalysts like Amberlyst-15, which can improve yields and simplify work-up.[2] Ensure your catalyst is active and used in the correct loading.
-
Temperature Control: This reaction is highly sensitive to temperature. Insufficient heat leads to an incomplete reaction, while excessive heat can cause degradation and promote side reactions. An optimal temperature is often around 110°C for solvent-free conditions with Amberlyst-15.[2]
-
Side Reactions: At temperatures above the optimum, side products such as chromones can form. Additionally, the self-condensation of ethyl acetoacetate can compete with the desired reaction, consuming starting material.[2]
Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are these impurities?
A2: Besides unreacted resorcinol and ethyl acetoacetate, the extra spots likely correspond to byproducts. As mentioned, high temperatures (>120°C) can lead to isomerization and cleavage of the desired coumarin product.[2] Careful monitoring by TLC throughout the reaction is advised to determine the optimal endpoint before significant byproduct formation occurs.
Q3: How can I make this synthesis more environmentally friendly?
A3: The use of a reusable solid acid catalyst like Amberlyst-15 under solvent-free conditions is an excellent green chemistry approach.[2] This avoids the use of corrosive mineral acids and large volumes of organic solvents. Microwave-assisted synthesis has also been reported to accelerate the reaction, often leading to higher yields in shorter times.[2]
Data Summary: Optimization of Pechmann Condensation
The choice of catalyst and reaction conditions significantly impacts the outcome. Below is a summary of reported conditions for synthesizing 7-hydroxy-4-methylcoumarin.
| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Time | Yield (%) | Reference |
| Amberlyst-15 | Resorcinol:EAA (1:1) | 110 | 1 hr | 95% | [2] |
| Conc. H₂SO₄ | Resorcinol:EAA | 25 (RT) | 18 hr | ~49% | [3][4] |
| Oxalic Acid | Resorcinol:EAA | Reflux | - | - | [5] |
EAA = Ethyl Acetoacetate
Experimental Protocol: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one
This protocol utilizes an efficient and eco-friendly solid acid catalyst under solvent-free conditions.[2]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add resorcinol (0.05 mol, 5.5 g), ethyl acetoacetate (0.05 mol, 6.5 g), and Amberlyst-15 (0.5 g).
-
Reaction: Heat the reaction mixture in an oil bath maintained at 110°C with continuous stirring for approximately 1 hour.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7). The reaction is complete when the starting resorcinol spot has disappeared.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add 50 mL of ethanol and heat gently to dissolve the product.
-
Isolation: Filter the hot solution to recover the Amberlyst-15 catalyst (which can be washed, dried, and reused).
-
Purification: Allow the filtrate to cool. The product will crystallize out. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 7-hydroxy-4-methyl-2H-chromen-2-one as a white or off-white solid.
Part 2: Synthesis of N-phenyl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide
This stage involves the conversion of the coumarin intermediate into the target quinolinone-carboxamide. A highly effective and green method involves the reaction of the coumarin with phenyl urea under ultrasonication.[6][7] An alternative is to fuse the reactants at a high temperature.[8]
Frequently Asked questions & Troubleshooting (Stage 2)
Q1: The conversion of my coumarin intermediate to the final product is inefficient. How can I improve the yield?
A1: This transformation requires significant energy input. The key is selecting an appropriate method and solvent.
-
Energy Source: Conventional heating can be slow. Ultrasonication is a proven technique to accelerate this reaction, offering advantages in yield and reaction time with minimal side reactions.[9] High-temperature fusion (e.g., 200°C) in a solvent-free setting is another powerful method.[6][8]
-
Solvent Selection: While the reaction can be run solvent-free at high temperatures, studies have shown that for methods like ultrasonication, the choice of solvent is critical. Polar aprotic solvents like DMF have been shown to give superior yields compared to alcohols or non-polar solvents.[6]
Q2: What is the mechanism behind the ultrasonication-assisted synthesis?
A2: Ultrasound irradiation promotes the reaction through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, which accelerates mass transfer and dramatically increases the reaction rate without raising the bulk temperature of the mixture. This makes it a highly efficient and "green" synthetic approach.[9]
Q3: My final product is difficult to purify. What are the likely contaminants and how can I remove them?
A3: The primary impurities will be unreacted 7-hydroxy-4-methyl-2H-chromen-2-one and phenyl urea. If using high-temperature fusion, some thermal decomposition products may also be present. The most effective purification method reported is recrystallization from ethanol.[8] After the reaction, adding ethanol and then water can help precipitate the crude solid, which can then be collected and recrystallized.[8]
Data Summary: Optimization of Final Product Synthesis
The synthesis of N-phenyl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (referred to as 5a in the source literature) was optimized by varying solvents under ultrasonication.[6]
| Entry | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Ethanol | 120 | 50 | [6] |
| 2 | Methanol | 120 | 45 | [6] |
| 3 | Acetonitrile | 120 | 65 | [6] |
| 4 | Dichloromethane | 120 | 30 | [6] |
| 5 | DMF | 90 | 85 | [6] |
| 6 | Solvent-free (200°C) | 60 | 82 | [6] |
Experimental Protocol: Ultrasonication-Assisted Synthesis
This protocol is based on the optimized, high-yield green synthesis method reported in the literature.[6][7]
-
Setup: In a suitable reaction vessel, combine 7-hydroxy-4-methyl-2H-chromen-2-one (1 mmol, 176 mg) and phenyl urea (1 mmol, 136 mg).
-
Solvent: Add a catalytic amount of a suitable solvent like DMF (e.g., 1-2 mL).
-
Reaction: Immerse the reaction vessel in an ultrasonic bath and irradiate for 90 minutes. Maintain the bath temperature using a cooling system if necessary.
-
Monitoring: Periodically check the reaction's progress by TLC until the coumarin starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice.
-
Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water, then dry it. Recrystallize the crude product from ethanol to obtain pure N-phenyl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide.
Troubleshooting Workflow
When encountering issues such as low yield or high impurity levels, a systematic approach is essential. This flowchart outlines a logical process for diagnosing and resolving common problems in the synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
Ali, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(1), 309. [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. [Link]
- Benchchem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
-
Taylor & Francis Online. (2020). Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. [Link]
-
SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. [Link]
-
ACS Publications. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. [Link]
-
PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
-
ResearchGate. (n.d.). Synthetic protocol of N-aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carboxamides (5a–j). [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]
- Benchchem. (2025). An In-depth Technical Guide to 7-Hydroxy-4- methyl-1H-quinolin-2-one (CAS Number: 20513-71-7).
-
SSRN. (n.d.). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluations of N-(4-Substituted Phenyl)-7-Hydroxy-4-Methyl-2-Oxoquinoline-1(2H)-Carbothioamides. [Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]
-
Taylor & Francis Online. (2021). Synthesis and Biological Evaluations of N-(4-Substituted Phenyl)-7-Hydroxy-4-Methyl-2-Oxoquinoline-1(2H)- Carbothioamides. [Link]
-
PubMed. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. [Link]
-
The Distant Reader. (n.d.). Synthesis of New Coumarin and 2-quinolone Derivatives with Expected Biological Activities. [Link]
- Sci-Hub. (n.d.). Synthesis of Substituted Coumarins and 2‐Quinolinones by Cycloisomerisation of (Hydroxy/aminophenyl)propargyl Alcohols.
-
PubMed. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2017). Synthesis of New Coumarin and 2-quinolone Derivatives with Expected Biological Activities. [Link]
- Benchchem. (2025).
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]
-
Semantic Scholar. (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. [Link]
-
SSRN. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]
-
Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]
-
Open Academic Journals Index. (2019). COMPARATIVE STUDY OF VARIOUS SYNTHESIS METHOD OF 7-HYDROXY-4-METHYL COUMARINSVIA PECHMANN REACTION. [Link]
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
ChemSearch Journal. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. [Link]
-
National Institutes of Health. (n.d.). 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. [Link]
-
PubMed. (n.d.). 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. [Link]
-
YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. [Link]
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- 7. Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders | MDPI [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Enhancing the stability of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile in solution
Welcome to the technical support center for 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in solution. Here, we address common challenges and provide troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concern for this compound and related 1(2H)-isoquinolinone derivatives is hydrolysis of the amide bond within the isoquinolinone ring system.[1] This degradation can be catalyzed by both acidic and basic conditions, leading to the opening of the heterocyclic ring. Additionally, the nitrile group, while generally robust, can be susceptible to hydrolysis under harsh conditions to form a carboxylic acid or amide.
Q2: Which solvents are recommended for dissolving and storing this compound?
For short-term use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are generally suitable. For long-term storage, it is crucial to use high-purity, anhydrous solvents to minimize water content and subsequent hydrolysis. It is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent. Both strongly acidic and strongly basic conditions can accelerate the hydrolysis of the lactam (amide) bond in the isoquinolinone ring.[1] It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) using a suitable buffer system to minimize degradation.
Q4: Is this compound sensitive to light or oxidation?
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Rapid degradation of the compound is observed in my assay.
-
Potential Cause: The pH of your assay buffer may be outside the optimal range, leading to acid or base-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH of your complete assay buffer.
-
If the pH is acidic or basic, prepare fresh buffer and adjust the pH to the neutral range (6-8).
-
Consider using a different buffer system that is more stable and has a pKa closer to the desired pH.
-
Minimize the time the compound is in the aqueous buffer before analysis.
-
Issue 2: Inconsistent results are obtained from stock solutions.
-
Potential Cause: The stock solution may be degrading over time due to improper storage.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents for your stock solutions to prevent hydrolysis.
-
Storage Conditions: Store stock solutions at or below -20°C. For long-term storage, -80°C is preferable.
-
Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Inert Atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon before sealing and freezing.
-
Issue 3: Unexpected peaks appear in my HPLC or LC-MS analysis.
-
Potential Cause: These peaks are likely degradation products. The primary degradation pathway for 1(2H)-isoquinolinone derivatives is hydrolysis of the amide bond.[1]
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended.[1] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, heat, light, oxidation).
-
LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[1]
-
Stability-Indicating Method: Developing a stability-indicating analytical method is crucial. This is a validated method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1]
-
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions of this compound to ensure maximum stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the solid compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
(Optional but Recommended) Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Securely cap the vial.
-
For immediate use, store at 2-8°C. For long-term storage, store at -20°C or -80°C.
Protocol 2: Monitoring Stability by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for developing an RP-HPLC method to monitor the stability of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution (Example):
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Procedure:
-
Prepare your sample by diluting the stock solution in a suitable solvent (e.g., acetonitrile/water mixture).
-
Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (a UV scan should be performed to determine the optimal wavelength).
-
Inject the sample and acquire the chromatogram.
-
Monitor the peak area of the parent compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visualization of Key Concepts
Caption: Experimental workflow for ensuring compound stability.
Caption: Primary degradation pathway via hydrolysis.
References
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]
-
ResearchGate. (2021). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
Sources
Technical Guide: Mitigating Non-Specific Binding (NSB) in Isoquinoline Assays
The Isoquinoline Challenge: Mechanisms of Interference
Isoquinoline compounds present a unique challenge in assay development due to their physicochemical duality. They are often lipophilic (prone to hydrophobic adsorption) and, depending on substituents, can act as weak bases (prone to electrostatic interaction).[1]
When you observe signal loss, high background, or poor reproducibility, it is rarely "random error."[1] It is usually a deterministic interaction between your isoquinoline derivative and the assay components.
The Two Faces of NSB
| Type of NSB | Mechanism | Primary Symptom | Common Culprit |
| Surface Adsorption | Hydrophobic interaction between the isoquinoline rings and plastic/glass walls. | Signal Loss: Compound "disappears" from solution before reaching the target.[1] | Polystyrene plates, HPLC tubing, unblocked tips.[1] |
| Sensor/Target NSB | Electrostatic attraction or hydrophobic sticking to the sensor matrix (e.g., SPR chip, ELISA well). | High Background: Signal is detected even without the specific target.[1] | Carboxylated sensors (CM5), charged blocking proteins.[1] |
Diagnostic Workflow
Before adding reagents blindly, use this logic flow to identify where the binding is occurring.
Figure 1: Diagnostic logic for distinguishing between compound loss (adsorption) and false positives (sensor NSB).
Strategic Solutions & Protocols
Strategy A: Surface Chemistry & Labware (The "Container" Problem)
Isoquinolines stick aggressively to standard polystyrene (PS).[1] If your compound concentration is
Recommended Materials:
-
Storage/Dilution: Use Polypropylene (PP) or low-binding glass.[1] Avoid standard polystyrene.[1]
-
Assay Plates: Use "Non-binding Surface" (NBS) or "Low Protein Binding" plates.[1]
-
Caution: Avoid "Tissue Culture Treated" plates; these are negatively charged and will attract protonated isoquinolines.[1]
-
Strategy B: Buffer Composition (The "Solvent" Problem)
1. Detergents: The Critical Micelle Balance
Detergents coat surfaces to prevent sticking.[1] However, isoquinolines are lipophilic.[1] If you use too much detergent (above the Critical Micelle Concentration, CMC), your compound will partition inside the detergent micelle and become unavailable to bind the target.
-
Recommendation: Use Tween-20 at 0.05% .[1]
-
Why: Tween-20 has a low CMC. 0.05% is sufficient to coat plastic but minimizes micellar encapsulation of your drug.[1]
-
Alternative: If Tween fails, try CHAPS (zwitterionic), which is often better for membrane-associated targets.[1]
2. Ionic Strength (Salt)
Many isoquinoline derivatives are positively charged at pH 7.[1]4. They bind electrostatically to negatively charged surfaces (like glass or carboxylated SPR chips).[1]
-
Protocol: Increase NaCl concentration from 150 mM to 300-500 mM . This shields the charge interactions without disrupting specific hydrophobic binding.[1]
Strategy C: The "Carrier Protein" Trap (Crucial Insight)
The Risk: Bovine Serum Albumin (BSA) is the standard blocking agent. However, isoquinolines are known to bind serum albumin (Site I/II).
-
If you add 0.1% BSA to block the plate, your isoquinoline compound may bind to the BSA in the solution rather than your target. This causes a false "low potency" result (right-shift in
).[1]
The Solution:
-
Test Binding: Run a control to see if your compound binds BSA.[1]
-
Alternative Blockers: If BSA binding is high, switch to:
-
Prion-free Casein (1%) [1]
-
Fish Gelatin
-
Ovalbumin (structurally different from serum albumin)
-
Step-by-Step Optimization Protocol
Use this protocol to determine the optimal buffer conditions for your specific isoquinoline compound.
Objective: Maximize specific signal while minimizing background and compound loss.
Materials:
-
Control Buffer (PBS + 1% DMSO)
-
Test Buffer A (+ 0.05% Tween-20)[1]
-
Test Buffer B (+ 300 mM NaCl)
-
Test Buffer C (+ 0.1% Casein)
Workflow:
-
Preparation: Prepare a 100 nM solution of your compound in each buffer.
-
Incubation: Incubate in your assay plate (without target) for 30 minutes.
-
Transfer: Transfer the solution to a fresh plate.
-
Quantification: Measure the remaining compound concentration (via LC-MS or fluorescence if labeled).
-
Analysis:
-
If concentration in Control is < 80% of input
Surface Adsorption .[1] Use Buffer A. -
If concentration is stable but assay background is high
Sensor NSB . Use Buffer B.
-
Frequently Asked Questions (FAQ)
Q: My isoquinoline compound precipitates when I add it to the assay buffer. Why? A: Isoquinolines are hydrophobic.[1] When you dilute from 100% DMSO stock to aqueous buffer, they can crash out.[1]
-
Fix: Ensure your assay buffer contains at least 1-5% DMSO (if tolerated by the protein) to maintain solubility.[1] Alternatively, use an intermediate dilution step (e.g., 100% DMSO
10% DMSO Final Buffer) to prevent "shock" precipitation.[1]
Q: I see high binding to the reference channel in SPR (Biacore). How do I fix this? A: This is likely electrostatic binding to the carboxymethyl dextran matrix.
-
Fix: Inject ethylenediamine or imidazole in the running buffer to block unreacted carboxyl groups on the chip. Alternatively, increase the running buffer salt concentration to 300 mM NaCl.
Q: Can I use Triton X-100 instead of Tween-20? A: Proceed with caution. Triton X-100 has a higher UV absorbance (interferes with UV assays) and is more aggressive.[1] It can strip lipids if your target is membrane-bound.[1] Tween-20 is generally safer for small molecule screening.[1]
References
-
Nicoya Lifesciences. (2020).[1] 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from
-
Cytiva (formerly GE Healthcare). (2015).[1] Biacore Sensor Surface Handbook.[1] (Refer to section on "Small Molecule Assay Optimization").
-
Liu, J., et al. (2010).[1] Binding of Isoquinoline Alkaloids to Human Serum Albumin: A Spectroscopic Study.[1] Bioorganic & Medicinal Chemistry.[1]
-
Kristensen, K., et al. (2015).[1] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[2] PLoS ONE, 10(5).[1] Link (Relevant for cationic isoquinoline derivatives).[1]
-
Hughes, J.P., et al. (2011).[1] Principles of early drug discovery.[1] British Journal of Pharmacology, 162(6), 1239–1249.[1] Link[1]
Sources
Technical Support Center: Optimizing Coupling Agents for 1-oxo-tetrahydroisoquinoline-4-carboxamide Synthesis
Welcome to the dedicated technical support center for the synthesis of 1-oxo-tetrahydroisoquinoline-4-carboxamides. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this crucial synthetic step. Here, we provide in-depth troubleshooting guides, frequently asked questions, and expert insights to help you optimize your coupling reactions, ensuring high yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of coupling agents for forming the 4-carboxamide bond on the 1-oxo-tetrahydroisoquinoline scaffold?
A1: The most prevalent coupling agents fall into three main categories: carbodiimides (like DCC and EDC), phosphonium salts (such as BOP, PyBOP, and HBTU), and uronium/aminium salts (including HBTU, HATU, and HCTU). The choice of agent often depends on the scale of the reaction, the steric and electronic properties of the coupling partners, and the need to suppress side reactions like epimerization.
Q2: My reaction is showing low to no conversion. What is the first thing I should check?
A2: Before suspecting the coupling agent itself, verify the quality and purity of your starting materials and solvents. Ensure your 1-oxo-tetrahydroisoquinoline-4-carboxylic acid and your amine are pure and dry. Anhydrous reaction conditions are critical, as water can hydrolyze the activated acid intermediate and consume the coupling agent. We recommend drying solvents over molecular sieves and ensuring all glassware is oven-dried.
Q3: I am observing significant epimerization at the C4 position. How can I minimize this?
A3: Epimerization at the stereogenic C4 center is a common challenge, often exacerbated by prolonged exposure to basic conditions or high temperatures. To mitigate this, consider using a coupling agent system known for low racemization potential, such as those incorporating an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). Additives like these can trap the activated intermediate, reducing the time it is susceptible to epimerization. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also be highly effective.
Q4: How do I choose between a phosphonium salt like PyBOP and a uronium salt like HATU?
A4: The choice often comes down to a balance of reactivity, cost, and safety. HATU is generally considered more reactive than PyBOP and can be effective for coupling sterically hindered amines or less nucleophilic anilines. However, HATU is also more expensive. PyBOP is a robust and widely used reagent that is effective for a broad range of substrates. A key consideration is the potential for side reactions. For instance, with some substrates, the guanidinium byproduct from HATU can be challenging to remove during workup.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of 1-oxo-tetrahydroisoquinoline-4-carboxamides.
Problem 1: Low or No Product Yield
Low or non-existent product yield is a frequent issue that can stem from multiple sources. A systematic approach to troubleshooting is essential.
-
Poor Quality of Starting Materials:
-
Diagnosis: Re-characterize your starting acid and amine using techniques like NMR and LC-MS to confirm identity and purity.
-
Solution: Repurify starting materials if necessary. For the carboxylic acid, ensure it is completely free of any residual ester from a prior hydrolysis step.
-
-
Ineffective Activation of the Carboxylic Acid:
-
Diagnosis: Monitor the reaction by TLC or LC-MS at an early time point (e.g., 15-30 minutes after adding the coupling agent) to see if the activated intermediate is forming. The absence of the starting acid without the appearance of the product is an indicator.
-
Solution: Switch to a more powerful coupling agent. If you are using a carbodiimide like EDC, consider moving to a phosphonium or uronium salt like PyBOP or HATU, respectively.
-
-
Sub-optimal Reaction Conditions:
-
Diagnosis: Review your reaction setup. Are you using anhydrous solvents? Is the temperature appropriate?
-
Solution: Ensure all solvents are rigorously dried. For many couplings, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can improve yields by balancing reaction rate with the stability of the activated intermediate.
-
Validation & Comparative
Comparative analysis of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile vs Olaparib.
This guide provides a comparative technical analysis of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile (a core pharmacophore scaffold) versus Olaparib (a clinically approved PARP inhibitor).
Executive Summary
This guide compares This compound (hereafter referred to as 4-CN-IsoQ ), a fundamental pharmacophore fragment, with Olaparib (Lynparza), a highly optimized clinical drug.
-
Olaparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in BRCA-mutated cancers. It functions via a dual mechanism: catalytic inhibition of PARP1/2 and "PARP trapping" on DNA.
-
4-CN-IsoQ represents the "nicotinamide-mimic" core. It is a fragment-like molecule used in early-stage Structure-Activity Relationship (SAR) studies. While it binds to the catalytic site of PARP, it lacks the extended "adenosine-binding" tail required for high potency and effective PARP trapping.
Verdict: 4-CN-IsoQ serves as a high-efficiency ligand (fragment) for crystallographic screening and lead generation, whereas Olaparib is the engineered therapeutic product delivering nanomolar potency and synthetic lethality.
Part 1: Molecular Architecture & Mechanism
Structural Comparison
The primary difference lies in complexity and binding reach. PARP inhibitors generally compete with NAD+ (Nicotinamide Adenine Dinucleotide).
-
4-CN-IsoQ (The Head): Mimics the Nicotinamide moiety of NAD+. It forms critical hydrogen bonds with the glycine/serine residues in the catalytic pocket but does not extend further.
-
Olaparib (The Whole): Contains a phthalazinone core (bioisostere of isoquinolinone) that mimics nicotinamide, plus a piperazine-fluorobenzyl tail that extends into the "adenosine binding pocket" and the solvent interface, providing high affinity and metabolic stability.
| Feature | This compound | Olaparib (Lynparza) |
| Role | Pharmacophore / Fragment Lead | Clinical Drug (First-in-class) |
| Core Scaffold | Isoquinolin-1(2H)-one | Phthalazin-1(2H)-one |
| Molecular Weight | ~170.17 g/mol | 434.46 g/mol |
| Binding Mode | Nicotinamide Pocket (Catalytic site only) | Nicotinamide Pocket + Adenosine Pocket |
| H-Bond Donors/Acceptors | 1 / 2 | 1 / 4 |
| Key Interaction | H-bonds with Gly863/Ser904 (PARP1) | H-bonds with Gly863/Ser904 + Hydrophobic interactions (Tyr896, etc.) |
Mechanism of Action (DOT Diagram)
The following diagram illustrates the mechanistic divergence between the simple competitive inhibition of the scaffold and the trapping mechanism of the drug.
Caption: Mechanistic pathway showing Olaparib's dual capability (Inhibition + Trapping) vs. 4-CN-IsoQ's primary catalytic inhibition.
Part 2: Pharmacodynamics & Efficacy Data
Potency Profile (IC50)
The nitrile group at the 4-position of the isoquinolinone core enhances potency compared to the unsubstituted core, but it remains orders of magnitude weaker than Olaparib.
| Parameter | 4-CN-IsoQ (Estimated) | Olaparib (Experimental) |
| PARP1 IC50 | 0.5 – 5.0 µM (Micromolar) | 5.0 nM (Nanomolar) |
| PARP2 IC50 | ~1 – 10 µM | 1.0 nM |
| PARP Trapping | Negligible | High |
| Cellular EC50 | > 100 µM (Poor permeability/retention) | ~1 – 10 nM (Effective) |
Note: Data for 4-CN-IsoQ is derived from SAR studies of isoquinolinone fragments [1][2]. Olaparib data is from clinical baselines [3].
Synthetic Lethality[1][2]
-
Olaparib: Induces profound cytotoxicity in BRCA1/2-deficient cells (e.g., HCC1937, MDA-MB-436) due to the "trapping" of PARP on DNA, which creates replication fork collisions that HR-deficient cells cannot repair.
-
4-CN-IsoQ: While it inhibits PARP catalytic activity, it lacks the residence time and steric bulk to effectively "trap" PARP on DNA. Therefore, it shows minimal synthetic lethality in cellular models unless chemically modified to extend into the adenosine pocket.
Part 3: Experimental Protocols
Protocol: PARP1 Colorimetric Activity Assay
To validate the potency difference, use a standard histone-coated plate assay.
Materials:
-
Recombinant PARP1 enzyme.
-
Substrate: Biotinylated NAD+.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
-
Detection: Streptavidin-HRP.
Workflow:
-
Coat: Coat 96-well strip plates with histones (50 µL/well) overnight at 4°C. Wash 3x with PBST.
-
Block: Add blocking buffer (BSA) for 1 hour.
-
Reaction Mix: Prepare Master Mix containing PARP1 enzyme (0.5 U/well), Biotin-NAD+ (25 µM), and activated DNA.
-
Treatment:
-
Group A (Control): DMSO only.
-
Group B (Reference): Olaparib (Serial dilution: 0.1 nM – 1000 nM).
-
Group C (Test): 4-CN-IsoQ (Serial dilution: 10 nM – 100 µM).
-
-
Incubation: Add compounds to wells, then add Reaction Mix. Incubate for 1 hour at RT.
-
Detection: Wash 3x. Add Streptavidin-HRP (1:5000) for 30 min. Wash 3x. Add TMB substrate. Stop with 2M H2SO4.
-
Analysis: Measure OD450. Plot log(concentration) vs. % Inhibition to calculate IC50.
Protocol: Cellular Cytotoxicity (MTT Assay)
Objective: Demonstrate the lack of cellular efficacy of the fragment vs. the drug.
-
Cell Lines: MDA-MB-436 (BRCA1 mut) and MCF-7 (WT).
-
Seeding: 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Dosing: Treat with Olaparib (0-10 µM) and 4-CN-IsoQ (0-200 µM) for 72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Result: Olaparib should show a shift in IC50 between WT and BRCA mut cells (Synthetic Lethality). 4-CN-IsoQ will likely show weak, non-selective toxicity only at high concentrations.
Part 4: Physicochemical Properties (ADME)
| Property | This compound | Olaparib |
| LogP | ~1.5 (Moderate Lipophilicity) | 1.3 (Optimized) |
| Solubility | Low to Moderate (Planar stack) | Moderate (Formulated) |
| Ligand Efficiency (LE) | High (Potency per heavy atom is high) | Moderate (Potency gained by size) |
| Metabolic Stability | Susceptible to oxidation/hydrolysis (Nitrile -> Amide) | Stable (Cyclopropyl/Fluorine protection) |
Part 5: References
-
Thieme Connect. Synthesis of this compound and Isoquinolinone Scaffolds.
-
Maksimenko, et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP).[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1]
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.
-
ChemScene. Product Data: this compound (CAS 53000-96-7).
-
Vitas-M Lab. Chemical Properties of Isoquinoline Nitriles.[2]
Sources
Publish Comparison Guide: Validating Novel 3,4-Dihydroisoquinol-1-one-4-carboxamides as PARP Inhibitors
This guide outlines the validation framework for 3,4-dihydroisoquinol-1-one-4-carboxamides , a novel scaffold of PARP inhibitors (PARPi) designed to overcome the pharmacokinetic limitations of first-generation phthalazinones (e.g., Olaparib).
Executive Summary & Mechanism of Action
The clinical success of PARP inhibitors (Olaparib, Rucaparib) in BRCA-mutated cancers is indisputable, yet challenges regarding aqueous solubility and metabolic stability persist. The 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold represents a "next-generation" pharmacophore. Unlike the rigid phthalazinone core of Olaparib, this novel scaffold introduces a flexible 4-carboxamide tail (often a 1,4'-bipiperidine moiety) that maintains critical hydrogen bonding with the PARP catalytic domain (Gly863/Ser904) while significantly improving lipophilicity and metabolic half-life.
Mechanism: The "Dual-Attack" Strategy
To validate this class, one must confirm two distinct mechanisms:
-
Catalytic Inhibition: Competitive binding at the NAD+ pocket, preventing poly(ADP-ribose) chain formation.
-
PARP Trapping: Locking the PARP enzyme onto damaged DNA, creating a cytotoxic lesion more lethal than catalytic inhibition alone.[1]
Visualization: PARP Inhibition & Synthetic Lethality
The following diagram illustrates the validated pathway for this scaffold.
Figure 1: Mechanism of Action.[2] The novel scaffold binds the NAD+ pocket, trapping PARP on DNA, leading to replication fork collapse specifically in HR-deficient (BRCA-/-) cells.
Comparative Analysis: Novel Scaffold vs. Standard of Care
The following data compares the optimized lead compound (7-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivative) against the clinical standard, Olaparib.
| Feature | Novel Scaffold (Lead 7F-DHIQ) | Olaparib (Clinical Standard) | Implication |
| PARP1 IC50 (Biochemical) | 22.0 nM | 4.4 – 23.1 nM | Comparable potency; retains nanomolar affinity. |
| PARP2 IC50 (Biochemical) | 4.0 nM | ~10 nM | Higher selectivity for PARP2 in some derivatives. |
| Selectivity Index (SI) | 5.5 (PARP1/PARP2) | ~0.5 - 2.0 | Potential for reduced off-target toxicity. |
| Solubility (Aqueous) | High (Hydrophilic tail) | Low (Requires formulation) | Improved bioavailability; easier formulation. |
| Metabolic Stability (Microsomal) | >60 min (Human/Rat) | Moderate | Reduced clearance; potentially lower dosing frequency. |
| Synthetic Lethality (BRCA-) | Confirmed | High | Validates the therapeutic concept. |
Data Sources: Synthesized from recent SAR studies on isoquinolinone-4-carboxamides [1, 2].
Validation Protocols (Step-by-Step)
To rigorously validate the activity of this novel scaffold, researchers must move beyond simple IC50 curves. The following protocols ensure a robust data package suitable for high-impact publication.
Protocol A: Biochemical Potency (HTRF Assay)
Objective: Quantify the inhibition of PARP1 enzymatic activity via NAD+ competition.
-
Reagents: Recombinant human PARP1 enzyme, Biotinylated NAD+, Histone H4 substrate, XL665-labeled anti-PAR antibody.
-
Preparation: Dilute the 3,4-dihydroisoquinol-1-one derivative in DMSO (10-point dose-response, starting at 10 µM).
-
Reaction:
-
Incubate PARP1 enzyme with the compound for 15 mins at RT.
-
Add Substrate Mix (Biotin-NAD+ and activated DNA) to initiate PARylation.
-
Incubate for 60 mins.
-
-
Detection: Add Cryptate-labeled streptavidin and XL665-antibody.
-
Readout: Measure FRET signal (665/620 nm ratio).
-
Validation Check: The IC50 must be <100 nM to be considered a competitive "lead."
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound enters the cell and inhibits PARylation under stress.
-
Cell Line: BRCA1-deficient cells (e.g., HCC1937) and wild-type control (e.g., MCF-7).
-
Treatment:
-
Pre-treat cells with 1 µM of the novel compound or Olaparib (positive control) for 1 hour.[3]
-
Induce DNA damage with 10 mM H2O2 or MNNG for 10 minutes.
-
-
Lysis: Lyse immediately in RIPA buffer containing PARG inhibitors (ADP-HPD) to preserve PAR chains.
-
Blotting:
-
Primary Ab: Anti-PAR (Poly-ADP-ribose) antibody (Clone 10H).
-
Loading Control: Anti-β-Actin.
-
-
Validation Check: A successful inhibitor will show a >90% reduction in the PAR smear (116+ kDa) compared to the vehicle+damage control.
Protocol C: The "Gold Standard" PARP Trapping Assay
Objective: Distinguish the novel scaffold as a "Trapper" (cytotoxic) vs. a simple catalytic inhibitor.
-
Chromatin Fractionation:
-
Treat cells with increasing concentrations (0.1, 1, 10 µM) of the compound for 4 hours.
-
Add MMS (0.01%) to induce base damage and recruit PARP.
-
-
Extraction:
-
Soluble Fraction: Lyse with low-salt buffer (cytosolic/nuclear soluble proteins).
-
Chromatin-Bound Fraction: Pellet the nuclei, wash, and lyse with high-salt/nuclease buffer to release chromatin-bound proteins.
-
-
Analysis: Western blot the chromatin fraction for PARP1.
-
Interpretation:
-
Strong Trapper (e.g., Talazoparib-like): Intense PARP1 band in chromatin fraction.
-
Weak Trapper (e.g., Veliparib-like): Faint PARP1 band.
-
Novel Scaffold Goal: Should show trapping levels comparable to Olaparib to ensure efficacy.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating a new hit from this scaffold series.
Figure 2: Validation Workflow. A "Go/No-Go" decision matrix for advancing the novel scaffold from synthesis to lead candidate.
References
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. (2021).[4][5]
-
Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids. ResearchGate. (2021).
-
Assessing the PARP Trapping Activity of Pamiparib In Vitro: Application Notes and Protocols. BenchChem. (2025).[1]
-
A Researcher's Guide to Validating Target Engagement of Novel PARP Inhibitors. BenchChem. (2025).
Sources
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- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandf.figshare.com [tandf.figshare.com]
A Head-to-Head Comparison of Isoquinoline-Based PARP Inhibitors: A Guide for Researchers
In the rapidly evolving landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of tumors with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations. The isoquinoline scaffold has proven to be a particularly fruitful chemical starting point for the development of potent PARP inhibitors. This guide provides a comprehensive head-to-head comparison of key isoquinoline-based PARP inhibitors that are either clinically approved or in late-stage development: Niraparib, Talazoparib, Pamiparib, and Senaparib.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the biochemical and cellular potency, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profiles of these agents. Beyond a simple recitation of facts, this guide delves into the causality behind experimental choices and provides detailed, self-validating protocols for key assays, empowering researchers to critically evaluate and potentially replicate key findings.
The Central Role of PARP in DNA Repair and the "Synthetic Lethality" Principle
Poly (ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[3] In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
However, in cancer cells with mutations in BRCA1/2 or other HR pathway genes, the repair of DSBs is compromised.[4] This creates a dependency on the PARP-mediated BER pathway for survival. The therapeutic strategy of PARP inhibition exploits this dependency through a concept known as "synthetic lethality". By inhibiting PARP, SSBs accumulate and are converted to DSBs, which cannot be repaired in HR-deficient cancer cells, leading to genomic instability and ultimately, cell death.[5] Normal cells, with their intact HR pathway, are largely spared, providing a therapeutic window.
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
While the initial understanding of PARP inhibitors focused on their ability to block the catalytic activity of PARP enzymes, a more nuanced and critical mechanism has since been elucidated: PARP trapping .[1][6] This phenomenon involves the stabilization of the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA at the site of a single-strand break.[1] These trapped complexes are highly cytotoxic, as they create physical impediments to DNA replication and transcription, leading to the collapse of replication forks and the formation of lethal DSBs.[7] The potency of PARP trapping varies among different inhibitors and is now considered a key determinant of their clinical efficacy and toxicity profiles.[8]
Caption: Signaling pathway of PARP inhibition.
Head-to-Head Comparison of Isoquinoline-Based PARP Inhibitors
This section provides a detailed comparison of Niraparib, Talazoparib, Pamiparib, and Senaparib, focusing on key parameters that influence their therapeutic potential.
Biochemical Potency and PARP Trapping
The in vitro potency of PARP inhibitors is a critical determinant of their biological activity. This is typically assessed by measuring their half-maximal inhibitory concentration (IC50) against the catalytic activity of PARP1 and PARP2, and by quantifying their ability to trap PARP on DNA.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency |
| Niraparib | 3.8 | 2.1 | +++ |
| Talazoparib | 1.2 | 0.85 | ++++ |
| Pamiparib | 1.3 | 0.9 | +++ |
| Senaparib | 0.48 | 1.6 | +++ |
Data Interpretation: Talazoparib exhibits the most potent PARP trapping activity, which is approximately 100-fold greater than that of olaparib (a non-isoquinoline PARP inhibitor)[6]. Niraparib, Pamiparib, and Senaparib also demonstrate robust PARP trapping. Senaparib shows the highest in vitro potency against PARP1.[9] The enhanced PARP trapping of Talazoparib is thought to contribute to its high potency and clinical efficacy, but may also be associated with increased myelosuppression.[3]
Cellular Potency in Cancer Cell Lines
The cytotoxic effect of PARP inhibitors is evaluated in various cancer cell lines, particularly comparing their activity in cells with functional (wild-type) versus deficient (mutant) BRCA genes. This differential cytotoxicity is the hallmark of synthetic lethality.
| Inhibitor | Cell Line (BRCA status) | CC50 / GI50 (nM) |
| Niraparib | MDA-MB-436 (BRCA1 mutant) | 18 |
| UWB1.289 (BRCA1 mutant) | 56 | |
| UWB1.289+BRCA1 (BRCA1 restored) | >1000 | |
| Talazoparib | MDA-MB-436 (BRCA1 mutant) | ~1 |
| Capan-1 (BRCA2 mutant) | ~0.5 | |
| Pamiparib | Capan-1 (BRCA2 mutant) | ~1.5 |
| Senaparib | MDA-MB-436 (BRCA1 mutant) | ~0.3 |
Data Interpretation: All four isoquinoline-based PARP inhibitors demonstrate potent cytotoxicity in BRCA-mutant cancer cell lines at nanomolar concentrations.[9][10] The significantly higher concentrations required to inhibit the growth of BRCA wild-type or BRCA-restored cell lines underscore the principle of synthetic lethality. Talazoparib and Senaparib appear to be the most potent in these cellular assays.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical for its clinical utility, influencing dosing schedules and potential drug-drug interactions.
| Parameter | Niraparib | Talazoparib | Pamiparib | Senaparib |
| Oral Bioavailability (%) | ~73 | ~100 | Not reported | Not reported |
| Tmax (hours) | ~3 | ~1-2 | ~2 | ~2 |
| Half-life (hours) | ~36-62 | ~50-90 | ~13 | ~11-16 |
| Volume of Distribution (L) | ~1220 | ~16 | Not reported | Not reported |
| Metabolism | Carboxylesterases | Minimal | Not reported | Not reported |
| Dosing | Once daily | Once daily | Twice daily | Once daily |
Data Interpretation: Niraparib and Talazoparib have long half-lives, allowing for once-daily dosing.[8][11][12] Talazoparib undergoes minimal metabolism, reducing the potential for drug-drug interactions.[12] Niraparib has a remarkably large volume of distribution, suggesting extensive tissue penetration.[12] Pamiparib is administered twice daily.[13] Senaparib also has a once-daily dosing schedule.[14]
Caption: Comparative pharmacokinetic workflow of Niraparib and Talazoparib.
Clinical Efficacy
The ultimate measure of a drug's utility is its clinical efficacy. The following table summarizes key findings from pivotal clinical trials.
| Inhibitor | Trial (Indication) | Patient Population | Median PFS (vs. Placebo/Control) |
| Niraparib | PRIMA (1L Ovarian Cancer Maintenance) | HRD-positive | 21.9 vs. 10.4 months |
| NOVA (Recurrent Ovarian Cancer Maintenance) | gBRCAmut | 21.0 vs. 5.5 months | |
| Talazoparib | EMBRACA (Metastatic Breast Cancer) | gBRCAmut | 8.6 vs. 5.6 months (chemotherapy) |
| TALAPRO-2 (mCRPC) | HRR-mutated | Not reached vs. 13.8 months (enzalutamide) | |
| Pamiparib | Phase 1/2 (Advanced Solid Tumors) | Ovarian Cancer | - |
| Senaparib | FLAMES (1L Ovarian Cancer Maintenance) | All-comers | Not reached vs. 13.6 months |
Data Interpretation: Both Niraparib and Talazoparib have demonstrated significant improvements in progression-free survival (PFS) in their respective approved indications.[8][15][16] The PRIMA trial was notable for showing a benefit with Niraparib in the first-line maintenance setting for ovarian cancer, including in patients without BRCA mutations but with homologous recombination deficiency (HRD).[16] The FLAMES study showed a significant PFS benefit for Senaparib in the first-line maintenance treatment of advanced ovarian cancer, irrespective of BRCA status.[17][18] Head-to-head clinical trials directly comparing these inhibitors are lacking, making direct efficacy comparisons challenging.[19]
Safety and Tolerability
The safety profiles of PARP inhibitors are a critical consideration in their clinical use, with hematological toxicities being a common class effect.
| Adverse Event (Grade ≥3) | Niraparib | Talazoparib | Pamiparib | Senaparib |
| Anemia | ~25-31% | ~39-55% | ~25% | ~23% |
| Neutropenia | ~20-30% | ~17-21% | ~22% | ~10% |
| Thrombocytopenia | ~29-39% | ~11-15% | ~18% | ~7% |
| Fatigue | ~8% | ~6-7% | ~5% | ~2% |
| Nausea | ~8% | ~4-8% | ~5% | ~1% |
Data Interpretation: Hematological adverse events are the most common grade ≥3 toxicities for all four inhibitors.[3][6][13][14] Talazoparib is associated with a higher incidence of grade ≥3 anemia compared to the others.[3] Niraparib is associated with a higher incidence of grade ≥3 thrombocytopenia.[3] An individualized starting dose for Niraparib based on baseline weight and platelet count has been shown to reduce the incidence of severe hematological toxicities.[15] The safety profile of Senaparib from the FLAMES study appears favorable, with a lower incidence of high-grade hematological toxicities.[14]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to characterize PARP inhibitors.
PARP Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the catalytic inhibition of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.
Principle: In the presence of a PARP inhibitor, the enzymatic activity of PARP1 is reduced, leading to a decrease in the amount of biotinylated PAR incorporated onto histones. This is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well white, opaque plate with 100 µL of 10 µg/mL histone H1 in PBS overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.
-
Inhibitor Addition: Add 10 µL of the isoquinoline-based PARP inhibitor at various concentrations (typically a 10-point serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction: Prepare a reaction mixture containing 1x PARP reaction buffer, 2.5 µM biotinylated NAD+, and 1 unit of recombinant human PARP1 enzyme. Add 90 µL of this mixture to each well.
-
Incubation: Incubate the plate for 1 hour at 30°C.
-
Washing: Wash the plate five times with 200 µL of wash buffer.
-
Detection: Add 100 µL of streptavidin-HRP (1:5000 dilution in blocking buffer) to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with 200 µL of wash buffer.
-
Signal Generation: Add 100 µL of a chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Caption: Workflow for PARP enzymatic activity assay.
PARP Trapping Assay (In-Cell)
This assay measures the amount of PARP1 trapped on chromatin in cells treated with a PARP inhibitor.
Principle: PARP inhibitors stabilize the PARP1-DNA complex. By fractionating cells to separate chromatin-bound proteins from soluble proteins, the amount of trapped PARP1 can be quantified by Western blotting.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa or a relevant BRCA-mutant line) in 6-well plates and allow them to adhere overnight. Treat the cells with the isoquinoline-based PARP inhibitor at various concentrations for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add 200 µL of a low-salt lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40, and protease inhibitors) and incubate on ice for 10 minutes.
-
Fractionation: Centrifuge the lysates at 1,500 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the soluble cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in 200 µL of a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes with occasional vortexing.
-
Chromatin Isolation: Centrifuge the nuclear lysates at 16,000 x g for 15 minutes at 4°C. The supernatant contains the soluble nuclear fraction. The pellet contains the chromatin-bound proteins.
-
Chromatin Solubilization: Resuspend the chromatin pellet in 100 µL of 1x SDS-PAGE loading buffer and sonicate briefly to shear the DNA and solubilize the proteins.
-
Western Blotting: Normalize the protein concentrations of the chromatin fractions. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PARP1 and a loading control (e.g., Histone H3).
-
Detection and Analysis: Use a chemiluminescence-based detection system to visualize the protein bands. Quantify the band intensities and normalize the PARP1 signal to the Histone H3 signal. An increase in the normalized PARP1 signal in inhibitor-treated cells compared to the vehicle control indicates PARP trapping.
Conclusion
The isoquinoline-based PARP inhibitors represent a significant advancement in the treatment of cancers with DNA repair deficiencies. While all four agents discussed—Niraparib, Talazoparib, Pamiparib, and Senaparib—share a common core mechanism of action, they exhibit distinct profiles in terms of their biochemical potency, PARP trapping ability, pharmacokinetic properties, and safety. Talazoparib stands out for its potent PARP trapping, while Senaparib shows high in vitro potency and a favorable safety profile in early clinical data. Niraparib's broad clinical activity, even in some non-BRCA mutated tumors, may be linked to its unique pharmacokinetic properties.
The choice of a particular isoquinoline-based PARP inhibitor for further research or clinical development will depend on a careful consideration of these multifaceted characteristics. The experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of these and future PARP inhibitors, ultimately contributing to the advancement of personalized cancer medicine.
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Clincial Trials Show Niraparib Improves PFS With Tolerable Safety Profile Following Response to Platinum-based Chemotherapy in Ovarian Cancer | Pharmacy Times. (2022, March 22). Retrieved February 17, 2026, from [Link]
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Junshi Biosciences Announces Phase 3 Clinical Study of Senaparib for Advanced Ovarian Cancer Maintenance Treatment Following First-line Therapy Met Primary Endpoint - 君实生物. (2023, April 11). Retrieved February 17, 2026, from [Link]
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(PDF) A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - ResearchGate. (2018, December 23). Retrieved February 17, 2026, from [Link]
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Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles | Request PDF - ResearchGate. (2025, October 18). Retrieved February 17, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
